molecular formula C28H25N3O6S B038236 Fmoc-His(Tos)-OH CAS No. 112380-10-6

Fmoc-His(Tos)-OH

Cat. No.: B038236
CAS No.: 112380-10-6
M. Wt: 531.6 g/mol
InChI Key: PHAKSHNECOECCD-SANMLTNESA-N
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Description

Fmoc-His(Tos)-OH is a critically important derivative of the amino acid L-Histidine, specifically engineered for Fmoc-solid phase peptide synthesis (SPPS). This compound features orthogonal protection strategies essential for the controlled construction of complex peptides: the Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group and is readily removed under basic conditions, while the Tos (Tosyl) group protects the imidazole side chain of histidine, preventing unwanted side reactions during the coupling and deprotection cycles. The imidazole ring is highly susceptible to side reactions such as racemization and ring alkylation; the Tos group effectively mitigates these issues, ensuring high fidelity and yield during peptide chain elongation. This building block is indispensable for incorporating histidine residues into peptide sequences, which are often key for biological activity, particularly in metal ion binding, enzyme active sites, and receptor-ligand interactions. Researchers rely on this compound for the synthesis of peptides for applications in drug discovery, biochemical assay development, and structural biology studies. The product is characterized by high purity (typically >98%) via HPLC and is supplied with comprehensive analytical data to guarantee batch-to-batch consistency for reproducible research outcomes.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAKSHNECOECCD-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583802
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112380-10-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-His(Tos)-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nim-(p-toluenesulfonyl)-L-histidine, commonly known as Fmoc-His(Tos)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the production of complex peptides for research and pharmaceutical development. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its application in Fmoc-based SPPS.

Core Concepts: Structure and Functionality

This compound is a derivative of the amino acid L-histidine, strategically modified with two key protecting groups:

  • The Fmoc (9-Fluorenylmethoxycarbonyl) group: Attached to the α-amino group, this base-labile protecting group is stable under the acidic conditions used for side-chain deprotection and peptide cleavage from the resin. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • The Tosyl (Tos) group: This p-toluenesulfonyl group protects the imidazole side chain of histidine. The tosyl group is crucial for preventing undesirable side reactions at the imidazole nitrogen during peptide synthesis. It also enhances the solubility of the amino acid derivative in common organic solvents and plays a significant role in suppressing racemization during the activation and coupling steps, a common challenge with histidine residues.

The chemical structure of this compound is as follows:

This compound Chemical Structure

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

PropertyValue
CAS Number 112380-10-6
Molecular Formula C₂₈H₂₅N₃O₆S
Molecular Weight 531.58 g/mol
Appearance White to off-white powder
Melting Point 170-174 °C (decomposes)[1]
Purity (HPLC) ≥96%
Storage Temperature 2-8°C

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol details the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine using standard Fmoc-SPPS chemistry.

Materials
  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a filter

  • Shaker or agitator

  • Kaiser test kit

Methodology

Step 1: Resin Swelling

  • Place the desired amount of resin (e.g., Rink Amide resin, 1 equivalent) into a reaction vessel.

  • Add a suitable solvent such as DMF or DCM (approximately 10-15 mL per gram of resin).

  • Gently agitate the resin for at least 30 minutes at room temperature to ensure uniform swelling.

  • Drain the solvent from the reaction vessel.

Step 2: Fmoc Deprotection

  • To expose the N-terminal amine of the resin-bound peptide, add a 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture at room temperature for an initial 3-5 minutes.

  • Drain the piperidine solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).

Step 3: Amino Acid Activation and Coupling

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal volume of DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the coupling reaction using a Kaiser test. A negative result (colorless or yellow beads) indicates the successful completion of the coupling. If the test is positive, the coupling step can be repeated.

Step 4: Washing

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

Step 5: Chain Elongation

Repeat steps 2 through 4 for each subsequent amino acid to be added to the peptide chain.

Step 6: Cleavage and Deprotection

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Collect the peptide precipitate by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the peptide under vacuum.

Step 7: Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of incorporating this compound in SPPS.

SPPS_Workflow start Start: Peptide-Resin swell 1. Resin Swelling (DMF or DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 kaiser1 Kaiser Test (Positive?) wash1->kaiser1 kaiser1->deprotect No couple 3. Coupling (this compound, HBTU, DIPEA) kaiser1->couple Yes wash2 Wash (DMF, DCM) couple->wash2 kaiser2 Kaiser Test (Negative?) wash2->kaiser2 kaiser2->couple No next_aa Couple Next Amino Acid? kaiser2->next_aa Yes next_aa->deprotect Yes cleave 4. Cleavage & Deprotection (TFA Cocktail) next_aa->cleave No purify 5. Purification (RP-HPLC) cleave->purify end End: Purified Peptide purify->end

Fmoc-SPPS Workflow for this compound Incorporation

Logical Relationships in this compound Application

References

An In-Depth Technical Guide to the Molecular Weight and Mass Spectrometry of Fmoc-His(Tos)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties and mass spectrometric analysis of Nα-9-fluorenylmethoxycarbonyl-Nτ-tosyl-L-histidine (Fmoc-His(Tos)-OH), a critical building block in solid-phase peptide synthesis (SPPS). A comparative analysis with the commonly used Nα-9-fluorenylmethoxycarbonyl-Nτ-tert-butyloxycarbonyl-L-histidine (Fmoc-His(Boc)-OH) is included to offer a broader perspective for researchers in peptide chemistry and drug development.

Core Molecular Data

The accurate molecular weight of protected amino acids is fundamental for successful peptide synthesis and subsequent analysis. The table below summarizes the key molecular weight information for both this compound and Fmoc-His(Boc)-OH.

CompoundChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
This compoundC₂₈H₂₅N₃O₆S531.58531.1519
Fmoc-His(Boc)-OHC₂₆H₂₇N₃O₆477.51[1][2][3]477.1900

Mass Spectrometry Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the characterization of protected amino acids and peptides. It provides precise molecular weight determination and structural information through fragmentation analysis (MS/MS).

Ionization and Adduct Formation

In positive ion mode ESI-MS, this compound and Fmoc-His(Boc)-OH typically form protonated molecules, [M+H]⁺. Depending on the sample preparation and the purity of the solvents, it is also common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). The formation of these adducts can be minimized by using high-purity solvents and glassware.

Ion SpeciesThis compound (m/z)Fmoc-His(Boc)-OH (m/z)
[M+H]⁺532.16478.19
[M+Na]⁺554.14500.17
[M+K]⁺570.11516.14
Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the protonated molecules of this compound and Fmoc-His(Boc)-OH in the gas phase leads to characteristic fragmentation patterns that are invaluable for structural confirmation.

Fmoc-His(Boc)-OH Fragmentation:

The fragmentation of Fmoc-His(Boc)-OH is well-characterized. A primary and highly diagnostic fragmentation pathway is the neutral loss of the tert-butyloxycarbonyl (Boc) group as isobutylene (56.06 Da) or as the entire Boc group (100.05 Da). The Fmoc group also produces characteristic fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Description of Neutral Loss/Fragment
478.19 ([M+H]⁺)422.13Loss of isobutylene (-56.06 Da) from the Boc group
478.19 ([M+H]⁺)378.14Loss of the Boc group (-100.05 Da)
478.19 ([M+H]⁺)256.08Cleavage of the Fmoc group
478.19 ([M+H]⁺)179.08Fluorenylmethyloxonium ion
478.19 ([M+H]⁺)165.07Fluorenyl cation

This compound Fragmentation:

While less explicitly detailed in the literature, the fragmentation of this compound can be predicted based on the known fragmentation of tosylated compounds and Fmoc-protected amino acids. The tosyl group (C₇H₇SO₂) has a mass of 155.02 Da. A likely fragmentation pathway involves the neutral loss of the tosyl group or parts of it, in addition to the characteristic fragmentation of the Fmoc group.

Precursor Ion (m/z)Fragment Ion (m/z)Description of Neutral Loss/Fragment
532.16 ([M+H]⁺)377.14Loss of the tosyl group (-155.02 Da)
532.16 ([M+H]⁺)441.13Loss of toluene (-91.03 Da) from the tosyl group
532.16 ([M+H]⁺)256.08Cleavage of the Fmoc group
532.16 ([M+H]⁺)179.08Fluorenylmethyloxonium ion
532.16 ([M+H]⁺)165.07Fluorenyl cation

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Solution Preparation: Prepare a stock solution of the Fmoc-amino acid (e.g., 1 mg/mL) in a solvent compatible with ESI-MS, such as acetonitrile (ACN) or a mixture of ACN and water (e.g., 1:1 v/v).

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50% ACN in water with 0.1% formic acid).

  • Filtration: (Optional) If the sample contains particulates, filter it through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol is a general guideline and may require optimization based on the specific instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • MS Scan Range: m/z 100 - 1000.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, where this compound or Fmoc-His(Boc)-OH would be incorporated.

SPPS_Workflow Resin Resin Support Attach_AA1 Attach First Fmoc-AA-OH Resin->Attach_AA1 Deprotection Fmoc Deprotection (Piperidine) Attach_AA1->Deprotection Coupling Couple Next Fmoc-AA-OH Deprotection->Coupling Repeat Repeat Cycle (n-1) times Coupling->Repeat Wash Repeat->Deprotection Wash Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

General workflow for Fmoc-based solid-phase peptide synthesis.
Fragmentation Pathway of Fmoc-His(Boc)-OH

This diagram visualizes the key fragmentation pathways of protonated Fmoc-His(Boc)-OH in tandem mass spectrometry.

Fragmentation_Fmoc_His_Boc Precursor [Fmoc-His(Boc)-OH + H]⁺ m/z 478.19 Loss_Isobutylene [M+H - C₄H₈]⁺ m/z 422.13 Precursor->Loss_Isobutylene - 56.06 Da Loss_Boc [M+H - Boc]⁺ m/z 378.14 Precursor->Loss_Boc - 100.05 Da Fmoc_Cleavage [His(Boc)-OH + H]⁺ m/z 256.08 Precursor->Fmoc_Cleavage - Fmoc Fluorenylmethyloxonium Fluorenylmethyloxonium m/z 179.08 Fmoc_Cleavage->Fluorenylmethyloxonium Fluorenyl_Cation Fluorenyl Cation m/z 165.07 Fluorenylmethyloxonium->Fluorenyl_Cation - CH₂O

Key fragmentation pathways of protonated Fmoc-His(Boc)-OH.

References

The Solubility Profile of Fmoc-His(Tos)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-Nτ-tosyl-L-histidine (Fmoc-His(Tos)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource on its solubility in various solvents, detailed experimental protocols for solubility determination, and a workflow for its application in peptide synthesis.

Core Concepts in Solubility for Peptide Synthesis

The solubility of Fmoc-protected amino acids is a pivotal factor in the efficiency and success of solid-phase peptide synthesis. Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, which result in the formation of deletion sequences and other impurities, thereby complicating the purification of the target peptide. This compound, with its bulky aromatic Fmoc and tosyl protecting groups, can present solubility challenges. The tosyl group, however, is noted to generally enhance the solubility of the protected histidine in common organic solvents compared to other protecting group strategies.[1]

The most commonly employed solvents in Fmoc-based SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[2][3] Chlorinated solvents like Dichloromethane (DCM) are also utilized.[3] The choice of solvent can significantly impact reaction kinetics and the swelling of the solid support resin. For particularly challenging sequences or instances of on-resin aggregation, which can be exacerbated by poor solubility, techniques such as gentle heating, sonication, or the use of solvent mixtures (e.g., DMF/DMSO) can be employed to improve dissolution.[2][4]

Quantitative and Qualitative Solubility Data

While comprehensive, publicly available quantitative solubility data for this compound is limited, the following table summarizes the qualitative solubility and provides illustrative quantitative values based on data for structurally similar compounds and general knowledge in the field. It is crucial to note that actual solubility can be influenced by factors such as solvent grade, temperature, and the presence of impurities. Experimental determination is recommended for precise applications.

SolventQualitative SolubilityIllustrative Quantitative Solubility (mg/mL)Illustrative Quantitative Solubility (Molar)Notes
N,N-Dimethylformamide (DMF)Soluble50 - 100~0.094 - 0.188 MA standard and widely used solvent for SPPS.[2][3]
N-Methyl-2-pyrrolidone (NMP)Highly Soluble>100>0.188 MOften exhibits higher solvating power than DMF for protected amino acids.[2]
Dimethyl sulfoxide (DMSO)Highly Soluble>100>0.188 MA strong solvent, often used in mixtures to dissolve difficult sequences. For the related Fmoc-His(Fmoc)-OH, a solubility of ~25 mg/mL in DMSO has been reported, often requiring sonication.[4]
Dichloromethane (DCM)Moderately Soluble20 - 50~0.038 - 0.094 MCommonly used in SPPS, though generally less effective at solvating polar protected amino acids compared to DMF or NMP.[3]
Tetrahydrofuran (THF)Sparingly Soluble<20<0.038 MNot a primary solvent for the dissolution of this compound.
WaterInsoluble<1<0.002 MThe hydrophobic nature of the Fmoc and tosyl groups results in very poor aqueous solubility.

Illustrative values are estimated for guidance and should be confirmed experimentally.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a standardized method for the quantitative determination of the solubility of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-purity solvents of interest (e.g., DMF, NMP, DMSO, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/agitator

  • Centrifuge capable of high-speed operation

  • Calibrated volumetric flasks and pipettes

  • HPLC system equipped with a UV detector (detection at 265 nm or 301 nm is suitable for the Fmoc group)

  • Reverse-phase C18 HPLC column

  • Mobile phases for HPLC (e.g., water/acetonitrile with 0.1% trifluoroacetic acid)

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of calibration standards with concentrations that bracket the expected solubility range.

  • Generation of HPLC Calibration Curve:

    • Inject each calibration standard into the HPLC system.

    • Record the peak area corresponding to this compound for each standard.

    • Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solutions:

    • In a series of sealed vials, add an excess amount of this compound to a precisely known volume of the solvent to be tested.

    • Tightly seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24 hours) to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solutions at high speed to pellet all undissolved solid material.

  • Sample Preparation and HPLC Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid material is disturbed.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the previously generated HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the peak area from the sample and the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Key Workflows

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_process Processing & Analysis cluster_calc Calculation prep_standards Prepare Calibration Standards hplc_cal Generate HPLC Calibration Curve prep_standards->hplc_cal prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) agitate Agitate to Equilibrium (e.g., 24h at 25°C) prep_saturated->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge hplc_run Analyze Supernatant via HPLC centrifuge->hplc_run calculate Calculate Concentration using Calibration Curve hplc_cal->calculate hplc_run->calculate

Caption: Workflow for experimental solubility determination.

Logical Workflow for this compound in SPPS

SPPS_Workflow cluster_coupling Amino Acid Coupling start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 dissolve 3a. Dissolve this compound in Solvent (e.g., DMF) wash1->dissolve activate 3b. Activate Carboxyl Group (e.g., HBTU/DIPEA) dissolve->activate couple 3c. Couple to Resin activate->couple wash2 4. Wash (DMF) couple->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle next_cycle->deprotection Yes end End: Elongated Peptide-Resin next_cycle->end No

Caption: Standard cycle for incorporating this compound in SPPS.

References

Fmoc-His(Tos)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the stability and optimal storage conditions for Nα-Fmoc-Nim-tosyl-L-histidine (Fmoc-His(Tos)-OH). The selection of an appropriate side-chain protecting group for histidine is a critical factor in solid-phase peptide synthesis (SPPS), directly impacting the prevention of side reactions and ensuring the stereochemical integrity of the final peptide. While this compound is a commercially available derivative, comprehensive stability data is less prevalent in the literature compared to more commonly used derivatives such as Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH. This guide, therefore, consolidates established principles of Fmoc-amino acid chemistry, the known characteristics of the tosyl protecting group, and data from analogous histidine derivatives to provide robust recommendations for handling and storage.

Chemical Stability Profile

The stability of this compound is contingent on the lability of both the Nα-Fmoc group and the Nim-Tosyl group under various conditions encountered during SPPS.

The Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of the eponymous peptide synthesis strategy, prized for its stability in acidic conditions and its lability to bases.[1] Deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2]

The Tosyl (Tos) Protecting Group

The p-toluenesulfonyl (Tos) group is recognized for its considerable stability.[2] It is resistant to the acidic conditions used for the cleavage of Boc/tBu groups and the basic conditions used for Fmoc group removal.[1][2] The removal of the Tosyl group typically requires strong acidic conditions, such as treatment with hydrogen fluoride (HF) or sodium in liquid ammonia, which are harsh and not compatible with standard Fmoc-based SPPS cleavage cocktails (e.g., trifluoroacetic acid-based).[2][3]

This high stability suggests that while this compound would be stable during the repetitive steps of Fmoc deprotection and coupling, the final deprotection of the histidine side chain might pose a significant challenge in a standard Fmoc-SPPS workflow.

Potential Degradation Pathways and Side Reactions

The primary concerns during the handling, storage, and use of Fmoc-histidine derivatives are degradation in solution and racemization during the activation step of peptide coupling.

Racemization of Histidine

racemization_pathway L_His L-Histidine Derivative Activated_L_His Activated L-His* L_His->Activated_L_His Activation Enolate Achiral Enolate Intermediate Activated_L_His->Enolate α-proton abstraction D_His D-His-Peptide (Undesired) Enolate->D_His Reprotonation L_His_Peptide L-His-Peptide (Desired) Enolate->L_His_Peptide Reprotonation & Coupling Coupling_Reagent Coupling Reagent Base Imidazole N-π (Intramolecular Base)

General pathway for histidine racemization during peptide synthesis.
Solution Stability

Fmoc-amino acid solutions, particularly in DMF, can exhibit instability over time, leading to degradation products that can interfere with peptide synthesis. For other Fmoc-histidine derivatives, discoloration (yellowing) of the solution is a common indicator of degradation.[4] Common impurities that can arise from synthesis or degradation during storage include dipeptides (Fmoc-His-His-OH) and the corresponding free amino acid (H-His-OH).[8]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the purity and integrity of this compound. The following recommendations are based on general best practices for Fmoc-amino acids.[8][9]

Storage Conditions
FormConditionTemperatureDurationRecommendations
Solid (Powder) Long-term-20°CUp to 3 yearsKeep container tightly sealed to protect from moisture.[8][9]
Short-term4°CUp to 2 yearsEnsure container is well-sealed.[8][9]
Solution Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[8][9]
Stock Solution-20°CUp to 1 monthSuitable for shorter-term storage of aliquots.[8][9]
In SynthesizerAmbientUp to 10 daysBased on data for stable derivatives like Fmoc-His(Boc)-OH.[9] Monitor for discoloration.[4]
Handling Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile rubber), and a lab coat when handling the solid compound and its solutions.[10][11]

  • Weighing and Solution Preparation: Handle the powder in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11] Use high-purity, amine-free DMF for preparing solutions to maintain the stability of the Fmoc group.[8]

  • Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[10]

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly for critical applications, stability and purity should be verified experimentally. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.[8][12][13]

stability_workflow Start Start: this compound Lot Prep_Solution Prepare 0.2 M Solution in Peptide-Grade DMF Start->Prep_Solution T0_Analysis Day 0 Analysis (t=0) - Visual Inspection (Color) - RP-HPLC Purity Prep_Solution->T0_Analysis Store Store Solution at Ambient Temperature T0_Analysis->Store Monitor Daily Visual Inspection (Color change, precipitation) Store->Monitor Over Time Final_Analysis Final Day Analysis (e.g., Day 10) - Visual Inspection - RP-HPLC Purity Monitor->Final_Analysis End of Study Compare Compare t=0 and Final Data - Calculate Purity Retention - Identify Degradation Products Final_Analysis->Compare End End: Assess Stability Compare->End

Workflow for assessing the solution stability of this compound.
Protocol: Reversed-Phase HPLC for Chemical Purity Assessment

This method is used to determine the chemical purity of this compound and to detect any degradation products.[8][12]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 25% to 100% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This method is crucial for quantifying the extent of racemization (D-isomer content).[12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic or basic modifier to improve peak shape and resolution. The exact composition must be optimized for the specific column and compound.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent.

  • Data Analysis: Determine the peak areas for the L- and D-enantiomers. The enantiomeric purity is expressed as the percentage of the L-isomer relative to the total area of both enantiomer peaks.

Conclusion

This compound is a histidine derivative where the imidazole side chain is protected by a highly stable tosyl group. While this confers excellent stability during the standard cycles of Fmoc-SPPS, it also presents a significant challenge for the final deprotection step under normal Fmoc chemistry conditions. For storage, it is recommended to follow the stringent guidelines established for other Fmoc-amino acids, specifically storing the solid material at low temperatures (-20°C) and under anhydrous conditions. Solutions in DMF should be freshly prepared, but can be stored for short periods at low temperatures. Researchers and drug development professionals should be particularly vigilant about the potential for racemization and should verify the purity of each lot of this compound using appropriate analytical methods like HPLC before use in critical applications.

References

The Unsung Precursor: An In-depth Technical Guide to the Discovery and Historical Context of Fmoc-His(Tos)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the scientific journey of Fmoc-His(Tos)-OH, a notable yet often overlooked derivative in the landscape of solid-phase peptide synthesis (SPPS). While not as commercially prevalent as other protected histidine variants, its story provides critical insights into the evolution of peptide chemistry and the persistent challenges associated with the incorporation of the histidine residue. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of histidine-protecting group strategies.

The Histidine Conundrum in Peptide Synthesis

The unique imidazole side chain of histidine, with its pKa near physiological pH, makes it a cornerstone of many biologically active peptides and protein active sites. However, this very reactivity presents a significant hurdle in stepwise peptide synthesis. The unprotected imidazole nitrogen can act as a nucleophile, leading to side reactions, and more critically, it can catalyze the racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide. This loss of chirality can drastically alter or eliminate the biological activity of the synthetic peptide.

The most effective strategy to mitigate these issues is the protection of the imidazole side chain. The ideal protecting group must be stable during the repetitive cycles of Nα-deprotection and coupling but readily removable at the final cleavage step without degrading the peptide.

Early Innovations: The Emergence of the Tosyl Protecting Group

Long before the widespread adoption of Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis, the p-toluenesulfonyl (tosyl or Tos) group was explored as a robust protecting group for the imidazole side chain of histidine. A seminal 1974 paper by Fujii and Sakakibara highlighted the advantages of N(im)-tosylhistidine in peptide synthesis. Their work demonstrated that the tosyl group offered several key benefits:

  • Suppression of Racemization: The electron-withdrawing nature of the tosyl group effectively reduces the basicity of the imidazole nitrogen, thereby minimizing its catalytic role in the racemization of the activated histidine residue during coupling reactions.

  • Enhanced Solubility: Peptide derivatives containing N(im)-tosylhistidine exhibited improved solubility, a significant advantage in solution-phase peptide synthesis.

  • Facile Removal: The tosyl group could be removed under relatively mild conditions.

This early research established the tosyl group as a promising candidate for histidine side-chain protection, primarily within the context of the then-dominant tert-Butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) Nα-protection strategies.

The Rise of Fmoc Chemistry and the Dominance of the Trityl Group

The introduction of the base-labile Fmoc group for Nα-protection in the late 1970s revolutionized solid-phase peptide synthesis. This new methodology offered a milder and more orthogonal approach compared to the acid-labile Boc strategy. However, with the shift to Fmoc chemistry, the focus for histidine side-chain protection moved towards groups that were stable to the basic conditions of Fmoc deprotection (typically piperidine) but labile to the final acidic cleavage (usually trifluoroacetic acid, TFA).

In this new paradigm, the trityl (Trt) group rapidly became the conventional choice for histidine side-chain protection, leading to the widespread use of Fmoc-His(Trt)-OH. The trityl group's large steric bulk provided good protection against side-chain acylation, and its acid lability was compatible with the final cleavage from most resins.

Despite its widespread adoption, Fmoc-His(Trt)-OH suffers from a significant drawback: the trityl group is attached to the τ-nitrogen (N-1) of the imidazole ring, leaving the π-nitrogen (N-3) unprotected. This unprotected π-nitrogen is still capable of promoting racemization, a problem that became increasingly apparent with the development of more demanding syntheses of longer and more complex peptides.

This compound: A Path Less Traveled

While the tosyl group had proven effective in the Boc era, its translation into a widely used Fmoc-compatible derivative, this compound, did not gain the same traction as Fmoc-His(Trt)-OH. Several factors may have contributed to this:

  • Lability Concerns: While the tosyl group is generally stable, concerns about its partial lability to the repetitive basic treatments of Fmoc deprotection may have hindered its adoption.

  • Focus on Orthogonality: The development of Fmoc chemistry was driven by the principle of orthogonality. The trityl group, being highly acid-labile, fit neatly into this scheme. The conditions for tosyl group removal, while mild, were not as distinctly orthogonal.

  • Commercial Availability and Cost: The widespread commercial availability and relatively low cost of Fmoc-His(Trt)-OH cemented its position as the default choice for many researchers.

Consequently, the development of this compound and its application in SPPS is not as extensively documented in the scientific literature as other derivatives. It represents a branch in the evolutionary tree of histidine-protecting groups that, while viable, was overshadowed by more popular alternatives.

The Modern Era: Addressing the Shortcomings of Conventional Methods

The persistent issue of racemization with Fmoc-His(Trt)-OH spurred the development of a new generation of histidine-protecting groups designed to shield the problematic π-nitrogen. These advanced derivatives have demonstrated superior performance in maintaining the stereochemical integrity of histidine during synthesis.

Protecting GroupPosition of ProtectionKey AdvantagesKey Disadvantages
Trityl (Trt) τ-Nitrogen (N-1)Widely used, commercially available, cost-effective.Prone to racemization, especially with prolonged coupling times or elevated temperatures.
tert-Butoxycarbonyl (Boc) τ-Nitrogen (N-1)Significantly reduces racemization compared to Trt.The Boc group is acid-labile and may not be suitable for all orthogonal protection strategies.
Methoxybenzyloxymethyl (MBom) π-Nitrogen (N-3)Excellent suppression of racemization, even under forcing conditions.Higher cost and can release formaldehyde during cleavage, requiring specific scavengers.
tert-Butoxymethyl (Bum) π-Nitrogen (N-3)Effective at preventing racemization.Deprotection can be sluggish.

Experimental Protocols

While specific, peer-reviewed protocols for the routine use of this compound in modern automated SPPS are not abundant, a general protocol for the incorporation of a protected histidine residue can be adapted. The following represents a standard manual Fmoc-SPPS cycle.

General Fmoc-SPPS Cycle for Histidine Incorporation

experimental_workflow start Resin-Bound Peptide (with free N-terminus) coupling Coupling: - Fmoc-His(PG)-OH - Coupling Reagent (e.g., HBTU/DIPEA) - DMF start->coupling 1 wash1 Wash (DMF, DCM) coupling->wash1 2 deprotection Fmoc Deprotection: - 20% Piperidine in DMF wash1->deprotection 3 wash2 Wash (DMF, DCM) deprotection->wash2 4 next_cycle Ready for Next Coupling Cycle wash2->next_cycle 5

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Methodology:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF. This is typically performed in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and the cleaved Fmoc adduct.

  • Amino Acid Activation and Coupling: The protected histidine derivative (e.g., this compound) is pre-activated in a separate vessel with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA).

cleavage_workflow start Fully Protected Peptide on Resin cleavage Cleavage Cocktail Treatment: - TFA - Scavengers (e.g., TIS, H2O, EDT) start->cleavage precipitation Precipitation in Cold Diethyl Ether cleavage->precipitation isolation Isolation: - Centrifugation - Washing precipitation->isolation end Crude Peptide isolation->end

The Tosyl Group as a Histidine Side-Chain Protectant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the unique challenges presented by histidine are well-known. Its imidazole side chain's nucleophilicity can lead to undesirable side reactions and, most critically, racemization during peptide synthesis. The choice of a suitable protecting group is therefore paramount. The p-toluenesulfonyl (tosyl, Ts) group has been a long-standing option for the protection of the imidazole nitrogen of histidine, particularly within the framework of tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS).

This technical guide provides an in-depth examination of the core characteristics, stability, and application of the N(im)-tosyl protecting group for histidine, complete with detailed experimental protocols and process diagrams.

Core Characteristics of the N(im)-Tosyl Protecting Group

The primary role of the tosyl group is to mitigate the side reactions associated with the unprotected imidazole ring of histidine.[1] By attaching to one of the imidazole nitrogens (typically the tele- or τ-nitrogen, though it can be on the pros- or π-nitrogen), the tosyl group effectively reduces the nucleophilicity and basicity of the ring.[2] This leads to two key benefits:

  • Suppression of Racemization: The unprotected π-nitrogen can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid during coupling. This leads to the formation of the D-histidine epimer, compromising the peptide's stereochemical integrity and biological activity. The electron-withdrawing nature of the tosyl group reduces this tendency.[2][3]

  • Prevention of Side-Chain Acylation: The nucleophilic imidazole ring can react with activated amino acids, leading to unwanted acylation. The tosyl group masks this reactivity.[1]

The tosyl group is utilized in Boc-based SPPS because it is stable to the moderately acidic conditions required for the repeated cleavage of the Nα-Boc group (typically trifluoroacetic acid, TFA, in dichloromethane).[2] However, it is readily cleaved under the strong acidic conditions of final peptide cleavage from the resin, most commonly with anhydrous hydrogen fluoride (HF).[4][5]

Stability Profile and Data Summary

A critical characteristic of the tosyl group on histidine is its lability under certain common peptide coupling conditions. While robust against TFA, it is susceptible to cleavage by 1-hydroxybenzotriazole (HOBt), a common additive used to suppress racemization and improve coupling efficiency.[6][7] This premature deprotection can re-expose the imidazole side chain, leading to the very side reactions the group was intended to prevent.[7] Consequently, when using Boc-His(Tos)-OH, coupling should be performed without HOBt.[6]

Protecting GroupPosition of ProtectionRacemization SuppressionStability to TFAKey AdvantagesKey Disadvantages
Tosyl (Tos) Nτ (tele)ModerateStableCost-effective and commercially available.[2]Labile to HOBt.[6][7] Prone to racemization with prolonged activation.[2]
2,4-Dinitrophenyl (Dnp) Nτ (tele)HighStableRobust protection with excellent racemization suppression.[2]Requires a separate deprotection step with a thiol (e.g., thiophenol) before final cleavage.[8]
Benzyloxymethyl (Bom) Nπ (pros)Very HighStableExcellent suppression of racemization by protecting the key π-nitrogen.[2]Can release formaldehyde during HF cleavage, potentially modifying the peptide.[9] Higher cost.[2]
tert-Butyloxycarbonyl (Boc) Nτ (tele)ModerateLabileSimple, single-step deprotection with final cleavage.Not orthogonal; side-chain Boc is partially removed during each Nα-Boc deprotection cycle.[2]

Experimental Protocols

General Synthetic Procedure for Nα-Boc-N(im)-Tos-L-Histidine

The preparation of Nα-Boc-N(im)-Tos-L-Histidine involves a series of chemical steps. The following is a generalized laboratory-scale procedure based on common organic chemistry principles.

Materials:

  • L-Histidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or other suitable base

  • Dioxane, Acetone, Water, Ethyl Acetate, Dichloromethane (DCM)

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Nα-Boc Protection:

    • Dissolve L-Histidine in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., dioxane or acetone) while maintaining the pH in the alkaline range (pH 9-10) with the addition of Na₂CO₃ solution as needed.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Wash the reaction mixture with an immiscible organic solvent like ether to remove any excess (Boc)₂O.

    • Carefully acidify the aqueous layer with cold 1N HCl to pH ~3 to precipitate the Nα-Boc-L-Histidine.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • N(im)-Tosyl Protection:

    • Suspend the dried Nα-Boc-L-Histidine in a suitable solvent such as DCM or THF.

    • Add a base, such as triethylamine (approx. 2.2 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.1 equivalents) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield pure Nα-Boc-N(im)-Tos-L-Histidine.

Deprotection Protocol: High HF Cleavage

The final cleavage of the peptide from the resin and removal of the tosyl group (along with other side-chain protecting groups like Bzl) is typically achieved with strong acid. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose in Boc-SPPS.[5][10]

!!! WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus made of HF-resistant materials (e.g., Teflon, Kel-F) within a certified fume hood. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and specialized gloves, is mandatory. Calcium gluconate gel must be readily available as an antidote for HF exposure.

Materials:

  • Peptide-resin (dried under high vacuum overnight)

  • Anisole (scavenger)

  • Anhydrous Hydrogen Fluoride (HF)

  • Diethyl ether (cold)

  • HF Cleavage Apparatus

Procedure:

  • Preparation:

    • Place the dried peptide-resin (e.g., 0.5 g) into the reaction vessel of the HF apparatus.

    • Add a magnetic stir bar.

    • Add the scavenger, anisole (typically 1.0 mL per gram of peptide-resin). Anisole traps the reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like tryptophan and methionine.

    • Seal the reaction vessel and attach it to the HF line.

  • HF Distillation:

    • Cool the reaction vessel in a dry ice/acetone bath (approx. -78 °C).

    • Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of peptide-resin) from the source cylinder into the cooled reaction vessel.

  • Cleavage Reaction:

    • Once the desired volume of HF is collected, close the valve to the HF cylinder.

    • Replace the dry ice/acetone bath with an ice/water bath (0 °C).

    • Stir the mixture at 0 °C for 60 minutes. The reaction time may be adjusted based on the specific peptide sequence and protecting groups used.

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum. The HF is typically passed through a trap containing a base (e.g., calcium oxide or soda lime) to neutralize it.

    • Continue the vacuum for at least 30 minutes after the bulk HF has evaporated to remove any residual traces.

  • Peptide Precipitation and Workup:

    • Carefully open the reaction vessel inside the fume hood.

    • Wash the resin residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger and other organic-soluble byproducts.

    • Triturate the residue with ether, breaking up any clumps to ensure thorough washing.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the crude peptide several more times with cold diethyl ether.

    • Dry the crude peptide product under vacuum.

  • Purification:

    • The crude peptide is then typically dissolved in an appropriate aqueous buffer (e.g., a solution containing acetic acid or TFA) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Reactions

The following diagrams illustrate the logical workflow for using Boc-His(Tos)-OH in SPPS and the chemical reactions involved.

spss_workflow cluster_cycle SPPS Cycle (Repeated) deprotection Nα-Boc Deprotection (TFA in DCM) wash1 Wash deprotection->wash1 1 neutralization Neutralization (e.g., DIEA in DMF) wash2 Wash neutralization->wash2 3 coupling Coupling (Boc-AA-OH, DIC) wash3 Wash coupling->wash3 5 wash1->neutralization 2 wash2->coupling 4. Add Boc-His(Tos)-OH* *No HOBt wash3->deprotection Repeat for next AA final_cleavage Final Cleavage & Deprotection (HF/Anisole) wash3->final_cleavage After last AA start Start: Resin-Bound Amino Acid start->deprotection purification Purification (RP-HPLC) final_cleavage->purification

General workflow for Boc-SPPS incorporating Boc-His(Tos)-OH.

reaction_scheme cluster_protection Side-Chain Protection cluster_deprotection Final Cleavage & Deprotection boc_his Nα-Boc-L-Histidine boc_his_tos Nα-Boc-N(im)-Tos-L-Histidine boc_his->boc_his_tos TsCl, Base peptide_resin Resin-Peptide-...-His(Tos)-... boc_his_tos->peptide_resin Incorporate into Peptide via SPPS free_peptide Free Peptide-...-His-... peptide_resin->free_peptide Anhydrous HF, Anisole (Scavenger)

Chemical scheme for protection and deprotection of histidine.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Histidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for producing synthetic peptides for research and pharmaceutical applications.[1][2] This methodology relies on the use of an acid-labile resin support and amino acids with temporary Fmoc protection on their α-amino group and acid-labile protecting groups on their reactive side chains.[3][4] The synthesis cycle involves the iterative removal of the Fmoc group with a mild base (typically piperidine) followed by the coupling of the next Fmoc-protected amino acid.[3][5]

The incorporation of histidine (His) residues presents a significant challenge in SPPS due to the nucleophilic nature of its imidazole side chain.[6] This reactivity increases the risk of side reactions, with racemization at the α-carbon being a primary concern.[7][8] The imidazole nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid, which can compromise the stereochemical integrity and biological activity of the final peptide.[6][7]

Therefore, the selection of an appropriate side-chain protecting group for histidine is critical to minimize these risks. While the query specified the tosyl (Tos) protecting group (Fmoc-His(Tos)-OH), this derivative is not commonly employed in Fmoc-based SPPS. The Tos group is generally removed under harsh acidic conditions (e.g., liquid hydrogen fluoride) that are characteristic of older Boc/Bzl chemistry and are not compatible with the milder acid cleavage used in standard Fmoc-SPPS.[3][4]

For Fmoc-SPPS, the most widely used and recommended histidine derivatives are those with trityl (Trt) or tert-butyloxycarbonyl (Boc) side-chain protection, i.e., Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH . These groups offer robust protection during synthesis and are readily cleaved under standard final cleavage conditions with trifluoroacetic acid (TFA), ensuring high yield and purity of the target peptide.[3]

Data Presentation

Table 1: Comparison of Common Histidine Side-Chain Protecting Groups in Fmoc-SPPS
Protecting GroupDerivative ExampleLability ConditionsKey Advantages & Disadvantages
Trityl (Trt) Fmoc-His(Trt)-OHAcid-labile (cleaved by TFA)[3]Advantages: Widely used, provides good protection, compatible with standard Fmoc cleavage.[3] Disadvantages: Can be somewhat bulky.
tert-Butyloxycarbonyl (Boc) Fmoc-His(Boc)-OHAcid-labile (cleaved by TFA)[7]Advantages: Effectively suppresses racemization.[7] Disadvantages: Less common than Trt but highly effective.
Tosyl (Tos) This compoundStrong acid (e.g., HF)[4]Advantages: Stable protection. Disadvantages: Not compatible with standard Fmoc/tBu strategy due to harsh cleavage requirements.[4] More suited for Boc-SPPS.
Fmoc Fmoc-His(Fmoc)-OHBase-labile (piperidine)[6][9]Advantages: Side-chain is deprotected along with the Nα-Fmoc group.[9] Disadvantages: Only suitable for short peptides or His residues near the N-terminus as the side chain is unprotected in subsequent steps.[10]
Table 2: Standard Reagents and Equivalents for SPPS Coupling Cycle (0.1 mmol Scale)
StepReagentConcentration / Equivalents (relative to resin loading)
Fmoc Deprotection Piperidine in DMF20% (v/v)
Amino Acid Coupling Fmoc-Amino Acid3 - 5 equivalents
Coupling Reagent (e.g., HBTU, HATU)2.9 - 4.5 equivalents
Base (e.g., DIPEA, Collidine)6 - 10 equivalents
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)As required for washing and reactions
Table 3: Common Cleavage Cocktails for Final Deprotection
Reagent NameComposition (v/v or w/w)Primary Use Case
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[11][12]"Odorless" general-purpose cleavage, effective for scavenging trityl groups.[12]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTFor peptides with sensitive residues like Cys, Met, Trp, and Tyr.[11]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% Ammonium IodideSpecifically designed to prevent oxidation of Methionine (Met).[13]
TFA / Water / TIS 95% TFA, 2.5% Water, 2.5% TISA common, simple cocktail for peptides without highly sensitive residues.

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethylsulfide

Experimental Protocols

This section provides a detailed protocol for manual solid-phase peptide synthesis, with specific considerations for incorporating Fmoc-His(Trt)-OH.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh, ~0.1 mmol scale) into a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), at approximately 10 mL per gram of resin.[9]

  • Agitate the resin gently for 30-60 minutes at room temperature to ensure complete and uniform swelling.[9][14]

  • Drain the solvent from the reaction vessel.

Standard SPPS Cycle

The following steps are repeated for each amino acid to be added to the peptide chain.

3.2.1 Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[15]

  • Agitate the mixture for an initial 3-5 minutes and then drain the solution.[5]

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[6][15]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[9]

3.2.2 Amino Acid Coupling (Example: Fmoc-His(Trt)-OH)

  • Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.[6]

  • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and mix well. Allow the mixture to pre-activate for 1-2 minutes.[6]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[9]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[2][6] For sterically hindered amino acids, the coupling time may be extended.[14]

  • Monitoring: Perform a qualitative colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads with the Kaiser test) indicates a complete reaction where no primary amines remain.[9] If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and finally DMF again (3-5 times) to remove excess reagents and byproducts.[6][9]

Final Cleavage and Peptide Precipitation
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin extensively with DCM and allow it to air-dry.[15]

  • Prepare a fresh cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS) in a well-ventilated fume hood.[11][12]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.[9]

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[6]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice more to remove scavengers and residual TFA.[9]

  • Dry the final peptide pellet under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Mandatory Visualizations

SPPS_Workflow start Start: Resin swell 1. Resin Swelling (DMF or DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 5. DMF/DCM Wash couple->wash2 repeat_node Repeat Cycle for each Amino Acid wash2->repeat_node repeat_node->deprotect Next Cycle final_cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) repeat_node->final_cleavage Final Cycle precipitate 7. Ether Precipitation final_cleavage->precipitate purify 8. Purification (RP-HPLC) precipitate->purify end_node End: Pure Peptide purify->end_node

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Coupling_Logic start_coupling Start Coupling Reaction monitor Monitor Reaction (e.g., Kaiser Test) start_coupling->monitor is_complete Coupling Complete? monitor->is_complete recouple Recouple (Repeat Coupling Step) is_complete->recouple No wash Wash Resin (DMF/DCM) is_complete->wash Yes recouple->monitor next_step Proceed to Next Cycle (Fmoc Deprotection) wash->next_step

Caption: Decision workflow for the coupling step in SPPS.

References

Application Notes and Protocols for the Activation of Fmoc-His(Tos)-OH with HBTU/HOBt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. However, the unique imidazole side chain of histidine presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily the risk of racemization during the activation and coupling steps.[1][2] The use of a side-chain protecting group is essential to mitigate this and other potential side reactions. The tosyl (Tos) protecting group for the imidazole nitrogen of histidine offers a stable protection strategy.

This document provides detailed application notes and protocols for the activation and coupling of Nα-Fmoc-N-im-tosyl-L-histidine (Fmoc-His(Tos)-OH) using the highly efficient HBTU/HOBt reagent system. This combination is widely employed in Fmoc-based SPPS to achieve high coupling efficiencies and minimize racemization.[3][4]

Mechanism of Activation

The activation of Fmoc-protected amino acids with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (1-Hydroxybenzotriazole) is a well-established method for efficient peptide bond formation.[3] The process can be summarized as follows:

  • Formation of the HOBt Ester: In the presence of a base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated. HBTU then facilitates the formation of a highly reactive HOBt active ester intermediate.[3]

  • Suppression of Racemization: The inclusion of HOBt is crucial as it acts as a racemization suppressor. By forming the HOBt ester, the risk of forming an oxazolone intermediate, which can lead to epimerization, is significantly reduced.[3]

  • Peptide Bond Formation: The HOBt active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, resulting in the formation of a stable peptide bond.[3]

Data Presentation

While specific quantitative data for the coupling efficiency of this compound with HBTU/HOBt is not extensively available in the reviewed literature, the following tables provide typical parameters for HBTU/HOBt coupling of Fmoc-amino acids in general and comparative data on racemization for other commonly used histidine derivatives. These values can serve as a starting point for optimization.

Table 1: Typical Reagent Equivalents and Reaction Times for HBTU/HOBt Coupling

Reagent/ParameterEquivalents (relative to resin loading)Typical RangeNotes
Fmoc-Amino Acid2 - 53An excess of the amino acid is used to drive the reaction to completion.
HBTU1.9 - 42.9Slightly less than the amino acid to prevent side reactions.
HOBt2 - 5.53Crucial for suppressing racemization.
DIPEA4 - 86A non-nucleophilic base to activate the reaction.
Reaction Time
Pre-activation2 - 5 minutes2 minutesThe Fmoc-amino acid, HBTU, HOBt, and DIPEA are mixed before addition to the resin.[3]
Coupling10 - 60 minutes30 minutesReaction time can be extended for difficult couplings.[5]
Solvent
N,N-Dimethylformamide (DMF)High purity, peptide synthesis grade is recommended.

Table 2: Comparative Racemization of Different Fmoc-His Derivatives

Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEACan be significant, especially with prolonged pre-activation.
Fmoc-His(Boc)-OHDIC/OxymaLow, often less than 1%.
Fmoc-His(Trt)-OHMicrowave at 80°C16.6%
Fmoc-His(Boc)-OHMicrowave at 90°C0.81%

Experimental Protocols

This section provides a detailed protocol for the manual coupling of this compound to a resin-bound peptide using HBTU/HOBt activation.

Materials and Reagents
  • Resin with a free N-terminal amine

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • DCM (Dichloromethane)

  • Kaiser test kit

Protocol Steps
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).[3]

  • Amino Acid Pre-activation:

    • In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.[1]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, continue the coupling for another hour or consider a double coupling (repeating steps 3 and 4).

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

Mandatory Visualization

G cluster_activation Activation Phase cluster_coupling Coupling Phase This compound This compound Active_Ester Fmoc-His(Tos)-OBt (Active Ester Intermediate) This compound->Active_Ester Carboxyl Activation HBTU HBTU HBTU->Active_Ester HOBt HOBt HOBt->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin Resin-Bound Peptide (with free N-terminus) Resin->Peptide_Bond Coupled_Peptide Elongated Peptide on Resin Peptide_Bond->Coupled_Peptide

Caption: Activation and coupling pathway of this compound.

G start Start: Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 kaiser1 Kaiser Test (Confirm free amine) wash1->kaiser1 preactivation Pre-activate: This compound + HBTU/HOBt/DIPEA kaiser1->preactivation Positive coupling Coupling Reaction (1-2 hours) preactivation->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser2 Kaiser Test (Confirm completion) wash2->kaiser2 next_cycle Proceed to next cycle kaiser2->next_cycle Negative double_couple Double Couple kaiser2->double_couple Positive double_couple->coupling

Caption: Experimental workflow for a single coupling cycle.

References

Protocol for Manual Solid-Phase Synthesis with Fmoc-His(Tos)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing histidine, utilizing the tosyl-protected Fmoc-amino acid, Fmoc-His(Tos)-OH. The tosyl (Tos) protecting group on the imidazole side chain of histidine is stable to the basic conditions used for Fmoc-group removal and requires strong acidic conditions for its cleavage. This protocol outlines the key steps from resin preparation to final peptide cleavage and precipitation, with a focus on minimizing common side reactions associated with histidine incorporation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 112380-10-6
Molecular Weight 531.7 g/mol [1]
Appearance White to off-white powder
Purity (HPLC) ≥96%
Solubility Limited solubility in standard SPPS solvents such as DMF and NMP. Sonication or gentle warming may be required for complete dissolution.

Experimental Protocols

This section details the step-by-step methodology for manual solid-phase peptide synthesis on a 0.1 mmol scale.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Weighing: Accurately weigh 100-200 mg of the selected resin (typical loading of 0.5-1.0 mmol/g) into a fritted syringe or a dedicated reaction vessel.

  • Swelling: Add 5-10 mL of N,N-dimethylformamide (DMF) to the resin. Gently agitate the resin for 1-2 hours at room temperature to ensure uniform swelling. After swelling, drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by dichloromethane (DCM) (3 x 10 mL), and finally DMF (3 x 10 mL).

Coupling of this compound

To minimize the risk of racemization, which is a significant concern with histidine derivatives, the use of a carbodiimide activator with an additive like Oxyma Pure is recommended.

  • Activation Solution Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 159.5 mg) and Oxyma Pure (3 equivalents, 0.3 mmol, 42.6 mg) in a minimal amount of DMF.

  • Activation: Add Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol, 47 µL) to the amino acid solution.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

The tosyl group is a sulfonyl-based protecting group and can be challenging to cleave with standard TFA cocktails. A more robust cleavage cocktail containing scavengers effective for sulfonyl groups is recommended.

  • Final Fmoc Removal: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and finally methanol (3 x 10 mL). Dry the resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. "Reagent R" is recommended for peptides containing sulfonyl-protected arginine and is a suitable choice for His(Tos). The composition is:

    • Trifluoroacetic acid (TFA): 90%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 3%

    • Anisole: 2%

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh cleavage cocktail. Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables summarize the quantitative parameters for the manual solid-phase synthesis of a peptide on a 0.1 mmol scale.

Table 1: Reagents for a Single Coupling Cycle (0.1 mmol scale)

ReagentEquivalentsAmountPurpose
Fmoc-Amino Acid30.3 mmolBuilding block
Coupling Reagent (e.g., DIC)30.3 mmolActivation of carboxylic acid
Additive (e.g., Oxyma Pure)30.3 mmolRacemization suppression
Base (e.g., DIPEA for other AAs)60.6 mmolActivation
20% Piperidine in DMF-~10 mL per deprotectionFmoc removal
Solvents (DMF, DCM)-As required for washingWashing and swelling

Table 2: Reaction Conditions and Times

StepReagent/ConditionDurationTemperature
Resin SwellingDMF1-2 hoursRoom Temperature
Fmoc Deprotection20% Piperidine in DMF5 min + 15-20 minRoom Temperature
Amino Acid CouplingFmoc-AA, DIC, Oxyma1-4 hoursRoom Temperature
Final CleavageReagent R2-4 hoursRoom Temperature

Visualizations

Experimental Workflow Diagram

SPPS_Workflow Resin Resin Preparation & Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Chain Elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Deprotection Wash3 Wash & Dry Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (Reagent R) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Purification Purification (RP-HPLC) Isolation->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Signaling Pathway of Fmoc Deprotection and Coupling

Fmoc_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Base-catalyzed β-elimination Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc DBF_Adduct Dibenzofulvene-Piperidine Adduct New_Peptide_Bond Resin-Peptide-His(Tos)-Fmoc Resin_NH2->New_Peptide_Bond Nucleophilic Attack Fmoc_His_Tos This compound Activated_Ester Activated Ester Intermediate Fmoc_His_Tos->Activated_Ester DIC_Oxyma DIC / Oxyma DIC_Oxyma->Fmoc_His_Tos Activated_Ester->New_Peptide_Bond

Caption: Key Chemical Transformations in an SPPS Cycle.

References

Application Notes and Protocols for the Incorporation of Histidine in Fmoc-SPPS: A Comparative Analysis with a Focus on Fmoc-His(Tos)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of histidine into peptide sequences during solid-phase peptide synthesis (SPPS) presents a significant challenge, primarily due to the high propensity of its imidazole side chain to induce racemization. The selection of an appropriate side-chain protecting group is therefore critical to ensure the stereochemical integrity and biological activity of the final peptide. This document provides a comprehensive overview of strategies for incorporating histidine in Fmoc-SPPS, with a comparative analysis of commonly used protecting groups. While derivatives such as Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH are well-documented, this note also addresses the theoretical application and potential challenges associated with the less commonly employed Fmoc-His(Tos)-OH. Detailed protocols for standard Fmoc-SPPS cycles, comparative data on racemization, and workflows are provided to guide researchers in making informed decisions for their synthetic strategies.

Introduction: The Challenge of Histidine Incorporation

Histidine is a crucial amino acid in many biologically active peptides, contributing to their structure, function, and therapeutic efficacy. However, the imidazole ring of histidine contains a basic nitrogen atom that can catalyze the abstraction of the α-proton of the activated amino acid during coupling. This leads to the formation of a planar enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, a process known as racemization.[1][2] This loss of stereochemical purity can significantly impact the peptide's biological activity.

To mitigate racemization and prevent other side reactions, the imidazole side chain of histidine is typically protected during SPPS. The ideal protecting group should be stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) but readily cleavable during the final acidolytic cleavage from the resin (e.g., trifluoroacetic acid, TFA).

Comparative Analysis of Histidine Protecting Groups

Several protecting groups have been developed for the histidine side chain in Fmoc-SPPS. The choice of protecting group has a profound impact on the level of racemization and the overall success of the synthesis.

Protecting GroupDerivative ExampleKey AdvantagesKey Disadvantages
Trityl (Trt) Fmoc-His(Trt)-OHWidely used, cost-effective.Highly prone to racemization, especially with prolonged activation times and at elevated temperatures.[3]
tert-Butoxycarbonyl (Boc) Fmoc-His(Boc)-OHSignificantly suppresses racemization, even at high temperatures.[3]Higher cost compared to Trt derivatives.
9-Fluorenyl-methoxycarbonyl (Fmoc) Fmoc-His(Fmoc)-OHSide-chain deprotection occurs simultaneously with Nα-Fmoc removal.Unprotected imidazole in subsequent steps can lead to side reactions. Best suited for short peptides or N-terminal His.[4]
Tosyl (Tos) This compoundPotentially cost-effective.Limited data available for Fmoc-SPPS. Stability to coupling reagents and lability in standard TFA cleavage cocktails are not well-documented. The tosyl group on the imidazole is reported to be labile to HOBt, a common coupling additive.[5]

Quantitative Data on Racemization:

The following table summarizes the extent of D-isomer formation for different histidine derivatives under various coupling conditions, highlighting the superior performance of N-π protected histidines in suppressing racemization.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min coupling6.8
Fmoc-His(Boc)-OH50°C, 10 min coupling0.18
Fmoc-His(Trt)-OH90°C, 2 min coupling>16
Fmoc-His(Boc)-OH90°C, 2 min coupling0.81

Data adapted from a study on Liraglutide synthesis.[3]

Experimental Protocols

General Fmoc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid incorporation in Fmoc-SPPS.

SPPS_Cycle Resin Resin-Peptide-(AA)n-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next Resin-Peptide-(AA)n+1-Fmoc Wash2->Next

General workflow for a single cycle in Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling agent (e.g., HBTU, HATU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a minimal time.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol for Incorporation of this compound (Investigational)

Disclaimer: The use of this compound in Fmoc-SPPS is not well-documented in the scientific literature. The following protocol is proposed based on general principles of peptide synthesis and the known properties of the tosyl group. Empirical validation is strongly recommended.

Key Considerations:

  • Stability of the Tosyl Group: The tosyl group on the imidazole ring of histidine has been reported to be labile to HOBt, a common additive in coupling reactions.[5] Therefore, coupling methods that do not employ HOBt, or use it with caution, should be considered.

  • Coupling Reagents: Carbodiimide-based activators like DIC in the presence of an alternative additive like Oxyma Pure, or phosphonium-based reagents like PyBOP, could be investigated.

  • Racemization: As with any histidine derivative, minimizing pre-activation time and avoiding high temperatures is crucial to suppress racemization.

Proposed Coupling Protocol:

  • Follow the general Fmoc-SPPS cycle for deprotection and washing.

  • Coupling:

    • Dissolve this compound (3 equivalents) and a suitable activator (e.g., DIC, 3 equivalents, with Oxyma Pure, 3 equivalents) in DMF.

    • Add the activation mixture immediately to the resin.

    • Agitate the reaction for 2-4 hours at room temperature.

  • Proceed with washing and monitoring as per the general protocol.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups.

Cleavage_Workflow PeptideResin Fully Protected Peptide on Resin Cleavage Cleavage Cocktail (TFA, Scavengers) PeptideResin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

General workflow for peptide cleavage and purification.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Cleavage of His(Tos)-Containing Peptides: The tosyl group is known to be cleavable by strong acids such as liquid hydrogen fluoride (HF), which is typically used in Boc-SPPS.[6] Its lability in standard TFA-based cleavage cocktails used in Fmoc-SPPS is not definitively established for histidine. Complete removal may require extended cleavage times or the use of stronger acid cocktails. If the tosyl group is not fully cleaved, it may lead to a modified and potentially inactive peptide. Researchers should carefully analyze the crude peptide by mass spectrometry to confirm the complete removal of the tosyl group.

Signaling Pathways and Applications

Histidine-containing peptides are integral to numerous biological signaling pathways and have diverse therapeutic applications. For instance, peptides like Angiotensin II, which contains a critical histidine residue, are involved in blood pressure regulation. Glucagon-like peptide-1 (GLP-1) analogs, used in the treatment of diabetes, also feature histidine. The correct stereochemistry of these peptides is paramount for their interaction with their respective receptors and their downstream signaling effects.

Signaling_Pathway Peptide Histidine-Containing Peptide (e.g., GLP-1) Receptor GPCR Peptide->Receptor GProtein G-Protein Activation Receptor->GProtein AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase cAMP cAMP Production AdenylylCyclase->cAMP Downstream Downstream Signaling Cascades cAMP->Downstream

Simplified signaling pathway involving a histidine-containing peptide.

Conclusion and Recommendations

The successful incorporation of histidine in Fmoc-SPPS is highly dependent on the choice of side-chain protecting group. For routine syntheses where racemization is a lesser concern, Fmoc-His(Trt)-OH may be a viable option due to its cost-effectiveness. However, for complex peptides, sequences prone to racemization, or when high stereochemical purity is essential, the use of Fmoc-His(Boc)-OH is strongly recommended .

The use of This compound in Fmoc-SPPS remains investigational . While the tosyl group is a well-established protecting group in organic chemistry, its compatibility with the standard Fmoc-SPPS workflow, particularly the coupling and final cleavage steps, is not well-documented. Researchers considering the use of this compound should be prepared to undertake significant optimization and validation studies to ensure efficient coupling, minimal racemization, and complete deprotection. Careful analysis of the final product by mass spectrometry and chiral chromatography is essential to confirm the identity and purity of the target peptide.

References

Application Notes and Protocols for the Deprotection of the Tosyl Group from His(Tos) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient and safe removal of the p-toluenesulfonyl (tosyl) protecting group from the imidazole ring of histidine residues in synthetic peptides. The tosyl group is a robust protecting group for the imidazole nitrogen of histidine, particularly in Boc solid-phase peptide synthesis (SPPS). However, its removal requires specific and carefully controlled conditions to ensure complete deprotection and minimize side reactions.

Introduction

The imidazole side chain of histidine is a common site for side reactions during peptide synthesis due to its nucleophilic character. The tosyl group provides effective protection against these unwanted reactions. Deprotection is typically achieved under strong acidic conditions or through reductive cleavage. The choice of method depends on the overall peptide sequence, the presence of other sensitive residues, and the desired final product purity.

Deprotection Methods

Several methods are available for the deprotection of the His(Tos) residue. The most common are strong acid cleavage and reductive methods.

Strong Acid Cleavage

Strong acids like Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are highly effective for the global deprotection of peptides synthesized using Boc-SPPS, including the removal of the tosyl group from histidine.

HF cleavage is a widely used method for the final deprotection and cleavage of peptides from the resin support in Boc-SPPS. It is highly efficient but requires specialized equipment due to the corrosive and toxic nature of HF.

Key Considerations for HF Cleavage:

  • Scavengers: The use of scavengers is crucial to prevent the reattachment of the tosyl group and other protecting groups to sensitive residues like tryptophan, methionine, and tyrosine. Common scavengers include anisole, p-cresol, and thiocresol.

  • Reaction Time: Complete removal of the tosyl group from histidine, similar to arginine, can be slower than for other protecting groups. Extended reaction times of up to 2 hours at 0°C may be necessary.[1][2]

  • Low-High HF Procedure: For peptides containing sensitive residues, a "low-high" HF procedure is recommended. The "low" step, with a lower concentration of HF and a higher concentration of scavengers, removes most side-chain protecting groups under milder conditions. The subsequent "high" HF step ensures the complete removal of more resistant groups like the tosyl group and cleavage from the resin.[1]

TFMSA, often used in a mixture with trifluoroacetic acid (TFA) and scavengers, is a common alternative to HF. It is a strong acid that can effectively cleave the tosyl group without the need for specialized HF apparatus.

Key Considerations for TFMSA/TFA Cleavage:

  • Reagent Composition: A typical cleavage cocktail consists of TFMSA, TFA, and a scavenger such as thioanisole.

  • Reaction Conditions: The reaction is typically carried out at room temperature or 0°C. The progress of the deprotection should be monitored to determine the optimal reaction time.

  • Work-up: Peptides cleaved with TFMSA may require careful work-up to remove residual acid and scavengers.

Reductive Cleavage

Reductive methods offer a milder alternative to strong acid cleavage for the removal of the tosyl group. These methods are particularly useful when the peptide contains acid-labile functionalities.

Common Reductive Cleavage Reagents:

  • Sodium in Liquid Ammonia: This classical method is effective for the cleavage of sulfonamides.

  • Samarium(II) Iodide (SmI2): A powerful single-electron transfer reagent that can cleave tosyl groups under mild conditions.

  • Magnesium in Methanol: This system can also be employed for the reductive cleavage of tosylamides.

Quantitative Data Summary

While specific quantitative data for the deprotection of His(Tos) is limited in the literature, the efficiency is generally comparable to that of Arg(Tos). The following table summarizes typical conditions and expected outcomes based on available information for analogous residues.

Deprotection MethodReagents and ConditionsTypical Reaction TimeEstimated Yield/PurityKey Remarks
High HF Cleavage Anhydrous HF, p-cresol/anisole (scavenger), 0°C1 - 2 hours> 90%Requires specialized apparatus. Extended time for complete removal.
Low-High HF Cleavage Low: HF/DMS/p-cresol (25:65:10); High: HF/p-cresol (90:10), 0°CLow: 2h; High: 1-1.5h> 90%Recommended for sensitive peptides to minimize side reactions.[1]
TFMSA/TFA Cleavage TFMSA/TFA/thioanisole, 0°C to RT1 - 4 hours85-95%A good alternative to HF, but optimization may be required.
Reductive Cleavage e.g., Sodium in liquid ammoniaVariableVariableMilder conditions, suitable for acid-sensitive peptides.

Experimental Protocols

Protocol 1: Standard High HF Cleavage of a His(Tos)-Containing Peptide

Materials:

  • Peptide-resin containing His(Tos)

  • Anhydrous Hydrogen Fluoride (HF)

  • p-Cresol (scavenger)

  • Anisole (scavenger)

  • HF cleavage apparatus

  • Magnetic stir bar

  • Dry ice/acetone bath

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin (e.g., 0.2 mmol) and a magnetic stir bar into the reaction vessel of the HF apparatus.

  • Add the scavenger mixture (e.g., 1 mL of p-cresol/anisole 1:1 v/v).

  • Securely cap the reaction vessel and cool it in a dry ice/acetone bath for 5-10 minutes.

  • Carefully distill approximately 10 mL of anhydrous HF into the cooled reaction vessel.

  • Once the HF is collected, transfer the reaction vessel to an ice-water bath and stir the mixture at 0°C for 1.5 to 2 hours.

  • After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum.

  • Precipitate the cleaved peptide by adding cold diethyl ether to the residue.

  • Filter the peptide and wash it thoroughly with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 2: TFMSA/TFA Cleavage of a His(Tos)-Containing Peptide

Materials:

  • Peptide-resin containing His(Tos)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice-water bath

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin (e.g., 0.2 mmol) in a round-bottom flask with a magnetic stir bar.

  • Cool the flask in an ice-water bath.

  • Prepare the cleavage cocktail by carefully adding TFMSA (1 volume) to a pre-cooled mixture of TFA (10 volumes) and thioanisole (1 volume).

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Stir the reaction mixture at 0°C for 2 to 4 hours. Monitor the reaction progress by a small-scale cleavage and HPLC analysis.

  • After completion, precipitate the peptide by adding cold diethyl ether.

  • Filter the peptide and wash it extensively with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation

The deprotection of His(Tos) can be accompanied by side reactions that may affect the purity and yield of the final peptide.

  • Alkylation: The carbocations generated during acid cleavage can alkylate the imidazole ring of the deprotected histidine. The use of efficient scavengers like p-cresol and thioanisole is essential to trap these reactive species.

  • Racemization: Histidine is prone to racemization, especially during the activation step in peptide coupling. While the tosyl group helps to minimize this, care should be taken during the synthesis of His-containing peptides.

  • Incomplete Deprotection: The N-S bond in the tosyl group is strong, and incomplete cleavage can occur. It is crucial to use sufficiently strong acidic conditions and adequate reaction times. Monitoring the deprotection by techniques like HPLC is recommended.

Mandatory Visualizations

Deprotection_Workflow start Start: His(Tos)-Peptide-Resin deprotection Deprotection Step start->deprotection acid_cleavage Strong Acid Cleavage (HF or TFMSA/TFA) deprotection->acid_cleavage Primary Method reductive_cleavage Reductive Cleavage (e.g., Na/NH3) deprotection->reductive_cleavage Alternative workup Work-up (Precipitation & Washing) acid_cleavage->workup reductive_cleavage->workup purification Purification (e.g., RP-HPLC) workup->purification analysis Analysis (MS, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for the deprotection of a His(Tos)-containing peptide.

Acid_Cleavage_Mechanism His_Tos His(Tos)-R Protonation Protonation (H+) His_Tos->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage N-S Bond Cleavage Intermediate->Cleavage Deprotected_His His-R Cleavage->Deprotected_His Tos_cation Tosyl Cation Cleavage->Tos_cation Scavenger Scavenger Tos_cation->Scavenger reacts with Trapped_Tos Trapped Tosyl Group Scavenger->Trapped_Tos

Caption: Simplified mechanism of acid-catalyzed deprotection of the tosyl group.

References

Application Notes and Protocols for Cleavage of Peptides Containing His(Tos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleavage from the resin and concurrent removal of side-chain protecting groups. For peptides containing a histidine residue protected with a tosyl (Tos) group, His(Tos), the selection of an appropriate cleavage cocktail is paramount to ensure complete deprotection and minimize side reactions, thereby maximizing the yield and purity of the final peptide. The tosyl group is a robust protecting group, and its removal requires strong acidic conditions, typically using trifluoroacetic acid (TFA). However, the harsh conditions of TFA cleavage can lead to various side reactions, particularly involving the imidazole ring of histidine and other sensitive residues within the peptide sequence. This document provides detailed application notes and protocols for the effective cleavage of peptides containing His(Tos).

Challenges in His(Tos) Cleavage

The primary challenge in the cleavage of His(Tos)-containing peptides lies in the complete removal of the stable tosyl group without causing degradation or modification of the peptide. The imidazole ring of histidine is susceptible to modifications under strong acidic conditions. Potential side reactions include re-attachment of the cleaved protecting groups or byproducts to the peptide, particularly to sensitive residues like tryptophan and methionine if they are present in the sequence. Therefore, the cleavage cocktail must be carefully formulated with a suitable combination of scavengers to "trap" these reactive species.

Recommended Cleavage Cocktails

The selection of the cleavage cocktail is dependent on the overall amino acid composition of the peptide. For peptides containing His(Tos) along with other sensitive residues, a more robust scavenger mixture is required. Below is a comparison of commonly used cleavage cocktails.

Cleavage CocktailComposition (v/v or w/v)Key Applications & Remarks
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5)A widely used and effective cocktail for peptides with multiple sensitive residues, including His, Cys, Met, and Trp.[1] Phenol protects tyrosine and tryptophan, while thioanisole and EDT act as potent scavengers for various carbocations and help in the deprotection of sulfonyl-based protecting groups.
Reagent R TFA / Thioanisole / EDT / Anisole (90 / 5 / 3 / 2)Particularly well-suited for peptides containing arginine residues protected with sulfonyl groups (e.g., Arg(Pbf), Arg(Tos)), and is also recommended for tryptophan-containing peptides.[1]
Reagent B ("Odorless") TFA / Phenol / Water / Triisopropylsilane (TIS) (88 / 5 / 5 / 2)A good general-purpose cleavage cocktail where the malodorous thiols are replaced by TIS.[1][2] TIS is an effective scavenger for trityl-based protecting groups.[1][2] However, it may not be as effective in preventing the oxidation of methionine residues.[1][2]
Standard TFA/TIS/H₂O TFA / TIS / Water (95 / 2.5 / 2.5)A common and simple cocktail suitable for peptides without highly sensitive residues. The efficiency for complete removal of the robust Tosyl group from Histidine may require longer cleavage times or might be less effective compared to cocktails with a wider range of scavengers.

Experimental Protocols

Protocol 1: Cleavage using Reagent K

This protocol is recommended for peptides containing His(Tos) and other sensitive amino acids such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Water, deionized

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Shaker or rocker

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in the ratio of 82.5:5:5:5:2.5 (v/w/v/v/v). Prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the efficiency of Tosyl group removal should be monitored if possible. For peptides with multiple sulfonyl-based protecting groups, a longer cleavage time may be necessary.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage using "Odorless" Reagent B

This protocol is a suitable alternative when avoiding the use of malodorous thiols is desired.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Water, deionized

  • Triisopropylsilane (TIS)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Reaction vessel

  • Shaker or rocker

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent B by mixing TFA, phenol, water, and TIS in the ratio of 88:5:5:2 (v/w/v/v).[1][2] Prepare fresh.

  • Cleavage Reaction: Add Reagent B to the resin (approximately 100 µL per mg of peptide resin).[2]

  • Incubation: Stir the mixture at room temperature for 1-2 hours.[2]

  • Peptide Precipitation and Isolation: Follow steps 5-7 as described in Protocol 1.

Visualization of the Cleavage Workflow

The general workflow for the cleavage of a His(Tos)-containing peptide from the solid support is a multi-step process that requires careful execution to ensure high yield and purity of the final product.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Peptide Isolation cluster_analysis Analysis Resin Dried Peptide-Resin (with His(Tos)) Add_Cocktail Add Cleavage Cocktail to Resin Resin->Add_Cocktail Cocktail_Prep Prepare Cleavage Cocktail (e.g., Reagent K) Cocktail_Prep->Add_Cocktail Incubate Incubate with Agitation (2-4 hours at RT) Add_Cocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether/MTBE Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry HPLC HPLC Analysis (Purity Check) Dry->HPLC MS Mass Spectrometry (Identity Confirmation) Dry->MS

General workflow for cleavage of His(Tos)-containing peptides.

Signaling Pathway of Scavenger Action

During TFA-mediated cleavage, highly reactive carbocations are generated from the removal of acid-labile protecting groups. These carbocations can cause unwanted modifications to the peptide. Scavengers are nucleophilic compounds that "trap" these reactive species.

Scavenger_Action TFA TFA Protecting_Groups Side-Chain Protecting Groups TFA->Protecting_Groups Cleavage Carbocations Reactive Carbocations (e.g., t-butyl cation) Protecting_Groups->Carbocations Generates Peptide Desired Peptide Carbocations->Peptide Reacts with Scavengers Scavengers (TIS, EDT, Phenol, etc.) Carbocations->Scavengers Reacts with Side_Products Undesired Side Products (Alkylated Peptide) Peptide->Side_Products Forms Trapped_Species Trapped/Neutralized Species Scavengers->Trapped_Species Forms

Mechanism of scavenger action in preventing side reactions.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete removal of the Tosyl group Insufficient cleavage time or ineffective cleavage cocktail.Extend the cleavage time to 4 hours or more. Consider using a more potent cocktail like Reagent K. It is beneficial to perform a small-scale trial cleavage and analyze the product by mass spectrometry to confirm complete deprotection.
Low peptide yield Incomplete cleavage from the resin. Peptide precipitation issues.Ensure a sufficient volume of cleavage cocktail is used to swell the resin. After cleavage, reduce the TFA volume before adding to cold ether. If the peptide is highly hydrophilic, it may not precipitate well; in such cases, alternative work-up procedures may be necessary.
Presence of side products (observed by HPLC/MS) Ineffective scavenging of reactive species.Use a cleavage cocktail with a robust combination of scavengers, such as Reagent K. Ensure all reagents, especially scavengers, are fresh. For peptides containing tryptophan, the use of scavengers like EDT and thioanisole is highly recommended to prevent alkylation of the indole ring.
Oxidation of sensitive residues (e.g., Met, Cys) Exposure to air during cleavage.Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Use a cleavage cocktail containing a reducing scavenger like EDT.

Conclusion

The successful cleavage of peptides containing His(Tos) is achievable with the careful selection of a cleavage cocktail and adherence to optimized protocols. For complex peptides with multiple sensitive residues, a comprehensive cleavage cocktail such as Reagent K is highly recommended to ensure complete deprotection and minimize side reactions. It is always advisable to perform a small-scale trial cleavage to optimize the conditions for a specific peptide sequence. Post-cleavage analysis by HPLC and mass spectrometry is essential to confirm the purity and identity of the final product.

References

Application Notes and Protocols for the Use of Fmoc-His(Tos)-OH in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Histidine in Peptide Synthesis

The synthesis of peptides containing histidine residues presents unique challenges, primarily due to the nucleophilic nature of the imidazole side chain. This reactivity can lead to significant side reactions, with racemization being a major concern that can compromise the stereochemical integrity and biological activity of the final peptide. The lone pair of electrons on the imidazole π-nitrogen can abstract the acidic alpha-proton of the activated amino acid, leading to an achiral intermediate and subsequent loss of stereochemistry. Consequently, the selection of an appropriate side-chain protecting group for histidine is a critical decision in Solid-Phase Peptide Synthesis (SPPS).

Fmoc-His(Tos)-OH, where the imidazole nitrogen is protected by a p-toluenesulfonyl (Tos) group, is one of several available derivatives designed to mitigate these challenges. The Tosyl group is an electron-withdrawing group that reduces the nucleophilicity of the imidazole ring, thereby helping to prevent side reactions. However, its use in modern Fmoc-SPPS is less common compared to other protecting groups like Trityl (Trt) or t-Butoxycarbonyl (Boc), primarily due to the harsh conditions typically required for its removal.

Application Notes for this compound

The primary application of this compound is in scenarios where the high stability of the Tosyl group is advantageous. However, its utility in standard Fmoc-SPPS protocols is limited by the conditions required for its cleavage.

Comparative Analysis of Histidine Protecting Groups

The choice of protecting group for the histidine side chain significantly impacts the synthesis strategy, particularly the final cleavage and deprotection step. The following table provides a comparative overview of commonly used histidine protecting groups in Fmoc-SPPS.

Protecting GroupDerivative ExamplePosition of ProtectionRacemization SuppressionDeprotection ConditionsKey Considerations
Tosyl (Tos) This compoundImidazole NitrogenModerateStrong acid (HF, HBr) or reductive cleavage (Na/liquid NH₃)[1]. Some reports suggest lability to HOBt[2].Generally requires harsh deprotection conditions not compatible with standard TFA cleavage for Fmoc-SPPS. Conflicting reports on lability exist[1][2].
Trityl (Trt) Fmoc-His(Trt)-OHτ-nitrogenLow to ModerateMild acid (TFA), compatible with standard Fmoc-SPPS cleavage[2].Prone to racemization, especially with prolonged coupling times or at elevated temperatures[3].
t-Butoxycarbonyl (Boc) Fmoc-His(Boc)-OHImidazole NitrogenHighMild acid (TFA), compatible with standard Fmoc-SPPS cleavage.Offers excellent suppression of racemization and is a preferred choice for complex or long peptides[3].
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-His(Fmoc)-OHImidazole NitrogenModerateBase (Piperidine), removed during each Nα-Fmoc deprotection step.Useful for short peptides or N-terminal His residues where final side-chain protection is not needed[2]. The unprotected imidazole in subsequent steps can lead to side reactions.
Methoxybenzyloxymethyl (MBom) Fmoc-His(MBom)-OHπ-nitrogenVery HighMild acid (TFA), compatible with standard Fmoc-SPPS cleavage[3].Excellent racemization suppression but can be more expensive and may release formaldehyde during cleavage, requiring specific scavengers[3].
Quantitative Data for Histidine-Containing Peptide Synthesis

Specific yield and purity data for syntheses utilizing this compound are not widely available in the literature. Therefore, the following table presents representative data for the synthesis of a well-known histidine-containing peptide, Angiotensin II, using standard Fmoc-SPPS with the more common Fmoc-His(Trt)-OH. This data serves as a general benchmark for what can be expected in terms of yield and purity for peptides of similar length.

PeptideSequenceMethodCrude Yield (%)Crude Purity (%)Reference
Angiotensin IIDRVYIHPFFmoc-SPPS~85%>70%[4] (Adapted)

Note: Yields and purity are highly dependent on the specific sequence, coupling efficiency, and purification process.

Experimental Protocols

The following protocols provide a general framework for the use of Fmoc-protected histidine in solid-phase peptide synthesis. Specific optimizations may be required based on the peptide sequence and the synthesis scale.

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free N-terminus

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Additive (e.g., HOBt or Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Nα-Fmoc Deprotection: If the N-terminus is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent/additive mixture (e.g., HBTU/HOBt, 2.9 equivalents each) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF again (3 times) to remove any unreacted reagents and byproducts.

Protocol 2: Deprotection of the Tosyl (Tos) Group

The removal of the Tosyl group from the histidine side chain is a critical and challenging step. Standard Fmoc-SPPS cleavage conditions (e.g., TFA/scavenger cocktails) are generally insufficient for cleaving the stable sulfonamide bond. The appropriate deprotection method must be chosen carefully based on the stability of the rest of the peptide.

Method A: Strong Acid Cleavage (Caution Advised)

  • Reagent: Anhydrous Hydrogen Fluoride (HF) or Hydrogen Bromide in Acetic Acid (HBr/AcOH).

  • Procedure: This method is highly effective but uses extremely corrosive and hazardous reagents, requiring specialized equipment. It is generally not compatible with the t-butyl-based side-chain protecting groups used in standard Fmoc-SPPS. This approach is more characteristic of Boc-SPPS.

  • Disclaimer: This method should only be performed by experienced personnel in a properly equipped laboratory.

Method B: Reductive Cleavage

  • Reagent: Sodium in liquid ammonia (Na/NH₃).

  • Procedure: This is a classic method for cleaving sulfonamides but is also a harsh condition that can affect other functional groups in the peptide[1]. The peptide must be cleaved from the resin first and then subjected to these conditions in solution.

  • Disclaimer: This method requires specialized knowledge and handling of hazardous materials.

Method C: HOBt-Mediated Cleavage (Sequence Dependent)

  • Context: Some literature suggests that the Tosyl group on histidine can be cleaved by 1-Hydroxybenzotriazole (HOBt), particularly when it is used as an additive during coupling reactions[2].

  • Applicability: This method is reported to be most effective for short peptides or when the His(Tos) residue is near the N-terminus[2]. Its efficiency for a fully synthesized peptide is not well-documented and may be unreliable.

  • Procedure: This would typically occur during the synthesis itself if HOBt is used. A final, dedicated deprotection step using this method has not been established as a standard protocol.

Illustrative Example: Angiotensin II and its Signaling Pathway

While the synthesis of Angiotensin II is typically carried out using Fmoc-His(Trt)-OH, it serves as an excellent model for a bioactive, histidine-containing peptide.

Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance.

Angiotensin II Signaling Pathway

Angiotensin II exerts its effects by binding to specific G-protein coupled receptors, primarily the Angiotensin II Type 1 Receptor (AT1R). This binding initiates a cascade of intracellular signaling events.

Angiotensin_II_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (Vasoconstriction, etc.) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II signaling via the AT1 receptor.

General Experimental Workflow for Fmoc-SPPS

The synthesis of a peptide on a solid support follows a cyclical process of deprotection and coupling.

Fmoc_SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF/DCM) Coupling->Washing2 Cycle Repeat for each amino acid Washing2->Cycle Cycle->Fmoc_Deprotection Next cycle Final_Deprotection Final Nα-Fmoc Deprotection Cycle->Final_Deprotection Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

Caption: General workflow for one cycle of Fmoc-SPPS.

Conclusion

This compound is a histidine derivative that offers robust protection of the imidazole side chain. However, its application in Fmoc-SPPS is limited by the harsh conditions generally required for the removal of the Tosyl group, which are often incompatible with standard, mild cleavage protocols. Researchers should carefully consider the deprotection strategy and the overall stability of their target peptide before selecting this particular protecting group. For most applications in Fmoc-SPPS, derivatives such as Fmoc-His(Trt)-OH or racemization-suppressing options like Fmoc-His(Boc)-OH offer a more straightforward and compatible synthesis route.

References

Application of Fmoc-His(Tos)-OH in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of histidine residues into peptide-based drug candidates is crucial for modulating their biological activity, stability, and pharmacokinetic profiles. The unique imidazole side chain of histidine can participate in catalysis, receptor binding, and pH-dependent interactions. However, its synthesis presents challenges, notably the risk of racemization during peptide coupling. This document provides detailed application notes and protocols for the use of Nα-Fmoc-N(im)-Tosyl-L-histidine (Fmoc-His(Tos)-OH), a key reagent in overcoming these synthetic hurdles in drug discovery.

Application Notes

This compound is an amino acid derivative widely employed in solid-phase peptide synthesis (SPPS) for the introduction of histidine residues into peptide sequences. The tosyl (Tos) protecting group on the imidazole nitrogen of the histidine side chain serves to prevent undesirable side reactions and minimize racemization during the coupling process.[1][2] This protection is particularly important in the synthesis of therapeutic peptides where stereochemical integrity is paramount for biological function.

The tosyl group is stable to the basic conditions used for the removal of the Nα-Fmoc group (typically piperidine in DMF) but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are often used for the final cleavage of the peptide from the resin support.[2] This orthogonality makes this compound compatible with the widely used Fmoc/tBu strategy in SPPS.[3]

The application of this compound is particularly relevant in the discovery and development of peptide drugs such as:

  • Antimicrobial Peptides (AMPs): Many AMPs are rich in histidine, which contributes to their mechanism of action through pH-dependent interactions with microbial membranes.[4][5]

  • Antiviral Peptides: Histidine-rich peptides have shown promise as antiviral agents, for instance, by inhibiting viral entry into host cells. The design of such peptides relies on the precise placement of histidine residues.[6]

  • Cell-Penetrating Peptides (CPPs): The protonatable imidazole side chain of histidine can facilitate endosomal escape, a key step in the intracellular delivery of therapeutic cargo by CPPs.[4][6]

  • GLP-1 Receptor Agonists: These peptides, used in the treatment of type 2 diabetes and obesity, often contain histidine residues crucial for their receptor binding and signaling activity.[5][7]

The choice of the histidine protecting group is a critical parameter in peptide synthesis. While the tosyl group in this compound provides good protection, other protecting groups such as Trityl (Trt) and tert-butyloxycarbonyl (Boc) are also commonly used, each with its own advantages and disadvantages.

Data Presentation: Comparison of Common Histidine Protecting Groups

Protecting GroupDerivative ExampleKey AdvantagesKey DisadvantagesCleavage ConditionsApplication Scope
Tosyl (Tos) This compound- Good suppression of racemization.[1] - Stable to Fmoc deprotection conditions.[2]- Requires strong acid (e.g., HF, TFMSA) for cleavage.[2] - Can lead to side reactions with tryptophan residues.[2]Strong acids (HF, TFMSA)Synthesis of a broad range of peptides, particularly useful in Boc/Bzl strategies.
Trityl (Trt) Fmoc-His(Trt)-OH- Easily cleaved with moderate acids (e.g., TFA). - Compatible with standard Fmoc/tBu cleavage cocktails.- Offers only partial protection against racemization.[8]Trifluoroacetic acid (TFA)-based cocktails.[9]Routine synthesis of peptides where slight racemization is tolerable.
tert-Butyloxycarbonyl (Boc) Fmoc-His(Boc)-OH- Excellent suppression of racemization, even at high temperatures.[10][11] - Compatible with standard Fmoc/tBu cleavage.- Higher cost compared to Trt derivatives.[11]Trifluoroacetic acid (TFA)-based cocktails.[5]Synthesis of complex, long, or aggregation-prone peptides where chiral purity is critical.[11]
Fmoc Fmoc-His(Fmoc)-OH- Side-chain deprotection occurs simultaneously with Nα-Fmoc removal, simplifying the synthesis cycle.[12]- The unprotected imidazole in subsequent steps can lead to side reactions.[13] - Higher risk of racemization compared to Nπ-protected derivatives.[7]Piperidine in DMF (during each cycle).[7]Synthesis of short peptides or for incorporating histidine near the N-terminus.[7]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes, then drain.
  • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of this compound:

  • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

4. Capping (Optional but Recommended):

  • To block any unreacted free amines, treat the resin with an acetic anhydride/DIPEA/DMF solution.
  • Wash the resin with DMF and DCM.

5. Confirmation of Coupling:

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol is for the final cleavage of the peptide from the resin and removal of the Tosyl protecting group. Caution: This procedure involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Resin Preparation:

  • Wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for peptides containing Tos-protected histidine. A common cocktail is HF:anisole (9:1, v/v). Alternatively, TFMSA can be used.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
  • Stir the mixture at 0°C for 1-2 hours.

4. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin.
  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether three times to remove scavengers and byproducts.
  • Dry the crude peptide pellet under vacuum.

5. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water and acetonitrile containing 0.1% TFA.
  • Lyophilize the pure fractions to obtain the final peptide.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Couple this compound (HBTU/DIPEA) Deprotection->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash KaiserTest Kaiser Test Wash->KaiserTest KaiserTest->Deprotection Positive (Repeat Cycle) Cleavage Cleavage from Resin (e.g., HF/Anisole) KaiserTest->Cleavage Negative (Proceed) Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

glp1_signaling GLP1 GLP-1 Analogue (contains Histidine) GLP1R GLP-1 Receptor GLP1->GLP1R Binding Gs Gs Protein GLP1R->Gs Activation AC Adenylate Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Responses (e.g., Insulin Secretion) PKA->CellularResponse Phosphorylation Events

Caption: Simplified GLP-1 receptor signaling pathway initiated by a histidine-containing analogue.

References

Troubleshooting & Optimization

How to avoid racemization of Fmoc-His(Tos)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Fmoc-His(Tos)-OH during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during coupling?

Histidine residues are highly prone to racemization due to the imidazole side chain. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can result in a mixture of L- and D-isomers, leading to racemization.[1][2][3] The tosyl (Tos) protecting group on the tele-nitrogen (τ-nitrogen) does not effectively prevent this intramolecular catalysis by the pros-nitrogen (π-nitrogen).[4][5]

Q2: What is the primary mechanism of racemization for this compound?

The primary mechanism of racemization for histidine derivatives during coupling involves the intramolecular abstraction of the α-proton by the π-nitrogen of the imidazole ring.[2] This is different from the oxazolone (or azlactone) formation mechanism that is predominant for many other amino acids.[2][6] The formation of the planar enolate intermediate is the key step that leads to the loss of stereochemical integrity.[1][3]

Q3: How does the choice of coupling reagent affect the racemization of this compound?

The choice of coupling reagent is a critical factor in controlling racemization. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.[2][6][7] Phosphonium-based reagents, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), and aminium/uronium reagents like HBTU and HATU, especially when used with additives, are generally more effective at minimizing racemization for histidine derivatives.[2][7] However, even with milder reagents, some level of racemization can occur.[8]

Q4: What role do additives play in preventing racemization?

Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[6][7] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) react with the activated amino acid to form an active ester. This active ester is more stable and less prone to racemization than the initial activated intermediate.[9] HOAt and OxymaPure are generally considered more effective than HOBt in suppressing racemization.[9][10][11]

Q5: Are there alternative side-chain protecting groups for Histidine that offer better protection against racemization?

Yes, the choice of the side-chain protecting group is a primary strategy to suppress racemization.[3] Protecting the π-nitrogen of the imidazole ring is particularly effective.[4][12] Derivatives like Fmoc-His(Boc)-OH, Fmoc-His(MBom)-OH, and Fmoc-His(Bum)-OH have shown significantly lower levels of racemization compared to those with protection on the τ-nitrogen, such as Fmoc-His(Trt)-OH and, by extension, this compound.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-His isomer detected after coupling. Racemization during the activation/coupling step.1. Optimize Coupling Reagent & Additive: Switch to a coupling reagent known for low racemization, such as DEPBT. If using a carbodiimide (e.g., DIC), always include a highly effective additive like HOAt or OxymaPure.[2][9] 2. Control Temperature: Lower the coupling reaction temperature.[6] For microwave-assisted synthesis, reducing the temperature can significantly limit histidine racemization.[2] 3. Minimize Pre-activation Time: Prolonged pre-activation of this compound can increase the risk of racemization.[13] An in situ activation approach is often preferred. 4. Choice of Base: If a base is required, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA.[7] 5. Change Protecting Group: For sequences highly prone to racemization, consider switching to a histidine derivative with π-nitrogen protection, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.[1][5]
Incomplete coupling of this compound. Steric hindrance or aggregation.1. Increase Coupling Time/Temperature: While increasing temperature can increase racemization, a modest increase or longer coupling time might be necessary for difficult couplings. Monitor racemization levels carefully. 2. Solvent Choice: Use solvents known to reduce aggregation, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO).[12] 3. Microwave Synthesis: Microwave-assisted peptide synthesis can improve coupling efficiency, but temperature control is crucial to minimize racemization.[2]

Quantitative Data on Racemization

The following tables summarize the extent of racemization observed for histidine derivatives under different coupling conditions.

Table 1: Effect of Coupling Reagent and Additive on Fmoc-His(Trt)-OH Racemization

Coupling Reagent/AdditiveD-His Isomer (%)Reference
DIC/Oxyma1.8[8]
HATU/NMMHigh[8]
HBTU/HOBt/DIPEAVariable, can be significant[1]

Note: Data for Fmoc-His(Trt)-OH is presented as it is more widely studied and provides a relevant comparison for the similarly τ-protected this compound.

Table 2: Comparison of Different Side-Chain Protecting Groups for Histidine

Histidine DerivativeCoupling ConditionsD-His Isomer (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIEA @ 25°C8.0[5]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIEA @ 80°C10.9[5]
Fmoc-His(MBom)-OHNot specifiedExcellent protection[5]
Fmoc-His(Boc)-OHHBTU/HOBt/DIPEASignificantly lower than Trt[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize racemization during the incorporation of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF.

  • Addition to Resin: Add the amino acid/additive solution to the deprotected resin.

  • Coupling Initiation: Add Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Visualizations

racemization_mechanism cluster_L_His L-Fmoc-His(Tos)-OH cluster_D_His D-Fmoc-His(Tos)-OH L_His Fmoc-NH-CH(R)-COOH Activated_Ester Activated Ester (e.g., O-acylisourea) L_His->Activated_Ester Coupling Reagent Enolate Planar Enolate Intermediate (Achiral) Activated_Ester->Enolate α-proton abstraction by π-N of Imidazole Enolate->L_His Reprotonation D_His Fmoc-NH-CH(R)-COOH Enolate->D_His Reprotonation experimental_workflow Start Start with deprotected peptide-resin Dissolve Dissolve this compound and OxymaPure in DMF Start->Dissolve Add_to_Resin Add solution to resin Dissolve->Add_to_Resin Add_DIC Add DIC to initiate coupling Add_to_Resin->Add_DIC Couple Couple at room temperature (2-4 hours) Add_DIC->Couple Monitor Monitor with Ninhydrin Test Couple->Monitor Monitor->Couple Incomplete Wash Wash Resin (DMF, DCM, DMF) Monitor->Wash Coupling Complete End Proceed to next cycle Wash->End

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-His(Tos)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-His(Tos)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments, with a focus on optimizing coupling efficiency and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound can stem from several factors, many of which are common to the coupling of any histidine derivative. The primary culprits include:

  • Steric Hindrance: The bulky nature of the tosyl protecting group, combined with the growing peptide chain on the solid support, can physically impede the activated amino acid from efficiently reaching the N-terminus of the peptide. This is particularly noticeable in sterically hindered sequences.

  • Racemization: Histidine is highly susceptible to racemization during the activation step. The imidazole ring's π-nitrogen can act as an internal base, abstracting the alpha-proton and leading to a loss of stereochemical integrity.[1][2] This side reaction consumes the desired L-amino acid, reducing the yield of the correct peptide.

  • Suboptimal Activation/Coupling Conditions: The choice of coupling reagents, additives, base, and reaction time is critical. Inadequate activation or conditions that promote side reactions will lead to incomplete coupling.

  • Side Reactions: The tosyl protecting group can be labile under certain conditions, potentially leading to side reactions that consume the starting material or modify the peptide. One notable issue is the lability of the Tos group in the presence of HOBt, a common additive in coupling reactions.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, blocking reactive sites and preventing efficient coupling.[4]

Q2: I'm observing a positive Kaiser test after coupling with this compound. What are my immediate troubleshooting steps?

A positive Kaiser test indicates the presence of unreacted free amines, confirming incomplete coupling. Here is a logical workflow to address this issue:

G start Positive Kaiser Test (Incomplete Coupling) double_couple Action: Perform a Double Coupling Wash resin with DMF and recouple with a fresh solution of activated this compound. start->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 optimize Action: Optimize Coupling Protocol - Increase reagent excess (3-5 eq.) - Extend coupling time (2-4 hours) - Switch to a more potent coupling reagent (e.g., HATU). kaiser_test_2->optimize Positive cap Action: Cap Unreacted Amines Use acetic anhydride to permanently block unreacted amines and prevent deletion sequences. kaiser_test_2->cap Still Positive After Optimization proceed Proceed to Next Cycle kaiser_test_2->proceed Negative optimize->double_couple end Consult further literature or technical support. optimize->end cap->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Q3: Which coupling reagents and additives are recommended for this compound?

The choice of coupling reagents and additives is critical for successful coupling of histidine derivatives.

  • Coupling Reagents: For difficult couplings, including those with sterically hindered amino acids like this compound, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended.[5][6]

    • HATU, HCTU: These are highly effective for hindered couplings.

    • PyBOP, PyAOP: Excellent choices that can be used in excess without the risk of guanidinylation of the N-terminus.[6]

  • Additives: Additives are crucial for suppressing racemization.

    • Oxyma Pure: Generally considered superior to HOBt in suppressing racemization and improving coupling efficiency.[7] It is a safer, non-explosive alternative.

    • Caution with HOBt: The tosyl protecting group on histidine has been reported to be unstable in the presence of HOBt.[3] This can lead to deprotection of the side chain and subsequent side reactions. Therefore, it is advisable to avoid HOBt when using this compound and use Oxyma Pure instead.

Q4: How can I minimize racemization when coupling this compound?

Minimizing racemization is a primary concern for all histidine derivatives.[1] Here are key strategies:

  • Use Nπ-Protected Derivatives if Possible: For critical applications, using a histidine derivative with protection on the π-nitrogen of the imidazole ring, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, is the most effective strategy to suppress racemization.[2][8]

  • Avoid Strong Bases: The use of strong, bulky bases like DIPEA can promote racemization.[9] Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Minimize Pre-activation Time: The activated histidine species is prone to racemization. Therefore, it is best to add the activation reagents and the amino acid to the resin immediately (in-situ activation), especially when using carbodiimide-based methods.[1]

  • Use Carbodiimide/Oxyma: The combination of a carbodiimide like DIC with Oxyma Pure is highly recommended for minimizing racemization due to the mildly acidic conditions.[7]

G cluster_0 Factors Promoting Racemization cluster_1 Strategies to Minimize Racemization Strong Base (e.g., DIPEA) Strong Base (e.g., DIPEA) Racemization Racemization Strong Base (e.g., DIPEA)->Racemization Prolonged Pre-activation Prolonged Pre-activation Prolonged Pre-activation->Racemization High Temperature High Temperature High Temperature->Racemization Inefficient Coupling Reagents Inefficient Coupling Reagents Inefficient Coupling Reagents->Racemization Use Weaker Base (e.g., NMM, Collidine) Use Weaker Base (e.g., NMM, Collidine) This compound This compound Use Weaker Base (e.g., NMM, Collidine)->this compound In-situ Activation In-situ Activation In-situ Activation->this compound Lower Coupling Temperature Lower Coupling Temperature Lower Coupling Temperature->this compound Use DIC/Oxyma or HATU Use DIC/Oxyma or HATU Use DIC/Oxyma or HATU->this compound This compound->Racemization Activation

Caption: Factors influencing racemization and mitigation strategies.

Data Summary Tables

Table 1: Recommended Coupling Reagent Combinations for this compound

Coupling ReagentAdditiveBaseRecommendation LevelNotes
DICOxyma PureNMM or CollidineHighly RecommendedExcellent for suppressing racemization; avoids HOBt-related side reactions.
HATU / HCTU-NMM or CollidineHighly RecommendedVery effective for sterically hindered couplings.
PyBOP / PyAOP-NMM or CollidineRecommendedGood for difficult couplings; no risk of guanidinylation.
DICHOBtNMM or CollidineNot Recommended The Tosyl group may be labile to HOBt.[3]

Table 2: General Troubleshooting Guide for Low Coupling Efficiency

SymptomPotential CauseSuggested Solution(s)
Positive Kaiser test after standard coupling timeSteric hindrance, suboptimal reagents1. Perform a double coupling with fresh reagents. 2. Extend coupling time to 2-4 hours. 3. Increase excess of amino acid and coupling reagents to 3-5 equivalents. 4. Switch to a more potent coupling reagent like HATU.
Gradual decrease in coupling efficiency over several cyclesPeptide aggregation1. Switch solvent from DMF to NMP. 2. Add chaotropic salts (e.g., LiCl) to the solvent. 3. Perform coupling at a slightly elevated temperature (e.g., 40-50°C), but be mindful of increased racemization risk.
Presence of diastereomeric impurity in final peptideRacemization1. Avoid HOBt; use Oxyma Pure. 2. Use a weaker base (NMM or collidine) instead of DIPEA. 3. Minimize pre-activation time; use in-situ activation. 4. Consider switching to an Nπ-protected His derivative like Fmoc-His(Boc)-OH.
Low yield and presence of unexpected peptide massesSide-chain deprotection and subsequent reactions1. Avoid using HOBt as an additive. 2. Ensure all other reaction conditions are compatible with the Tosyl protecting group.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using DIC/Oxyma

This protocol is designed to maximize coupling efficiency while minimizing racemization.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines (a positive result is expected).

  • Coupling Solution Preparation (In-situ): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

  • Coupling Reaction: a. Add the amino acid/Oxyma solution to the deprotected peptide-resin. b. Immediately add DIC (3 equivalents) to the reaction vessel. c. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: a. Perform a Kaiser test to monitor the reaction. If the test is positive, consider extending the reaction time or proceeding to a double coupling (Protocol 2). b. Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 2: Double Coupling for a Difficult Sequence

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh activation mixture as in Step 4 of Protocol 1 and add it to the resin. Agitate for an additional 1-2 hours.

  • Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin as described in Step 6 of Protocol 1.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This test qualitatively detects free primary amines on the resin.[4][6]

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure: a. Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube. b. Add 2-3 drops of each reagent (A, B, and C). c. Heat the tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

References

Technical Support Center: Fmoc-His(Tos)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-His(Tos)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in peptide synthesis?

This compound is a derivative of the amino acid histidine used in Fmoc-based solid-phase peptide synthesis. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by the Tosyl (Tos) group. The Tos group is employed to prevent side reactions associated with the unprotected imidazole ring, most notably racemization.

Q2: What are the main side reactions associated with the use of this compound?

The primary side reactions encountered when using this compound are:

  • Racemization: Histidine is highly susceptible to racemization (the conversion from the L- to the D-enantiomer) during the carboxyl group activation step of coupling.[1] The imidazole side chain can act as an intramolecular base, abstracting the α-proton.[2] While the Tos group is intended to suppress this, the conditions of the coupling reaction can still lead to significant racemization.

  • Premature Tosyl Group Removal: The Tosyl group on the histidine side chain can be labile under certain coupling conditions. Notably, it can be removed by Hydroxybenzotriazole (HOBt), a common additive in coupling reactions.[3]

  • Nα-Tosylation: If the Tosyl group is prematurely cleaved, the free tosyl moiety can react with the N-terminal α-amino group of the growing peptide chain, leading to chain termination.

  • Modification of Tryptophan Residues: During final cleavage with strong acids like Trifluoroacetic acid (TFA), the cleaved Tosyl group can reattach to tryptophan residues in the peptide sequence. This can be mitigated by using appropriate scavengers in the cleavage cocktail.[3]

Q3: How does the racemization of this compound compare to other protected histidine derivatives?

While direct quantitative comparisons for this compound are not abundant in recent literature, the choice of side-chain protection significantly impacts the level of racemization. Protecting the π-nitrogen of the imidazole ring is a more effective strategy for suppressing racemization.[4] Derivatives like Fmoc-His(Boc)-OH have shown significantly lower levels of epimerization compared to those with protection on the τ-nitrogen, such as Fmoc-His(Trt)-OH, especially under forcing conditions like elevated temperatures.[2] Given the lability of the Tos group under common coupling conditions, there is a considerable risk of racemization if the side chain becomes unprotected.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide

Potential Cause Recommended Action
Incomplete Coupling 1. Monitor Coupling: Use a qualitative test like the Kaiser test to check for free primary amines after coupling. A positive result (blue beads) indicates incomplete coupling. 2. Double Couple: Perform a second coupling step with fresh reagents. 3. Optimize Coupling Reagents: Switch to a more potent coupling reagent combination, such as HATU/DIPEA, especially if steric hindrance is a factor.[5]
Chain Termination due to Nα-Tosylation 1. Avoid HOBt: Do not use HOBt as an additive in the coupling step for this compound, as it can cleave the Tos group.[3] Consider using an alternative additive like Oxyma Pure. 2. Minimize Pre-activation Time: A shorter pre-activation time reduces the window for premature deprotection and subsequent side reactions.
Peptide Aggregation 1. Change Solvent: Switch from DMF to NMP or use solvent mixtures to improve solvation. 2. Incorporate Disrupting Elements: If the sequence allows, strategically place pseudoproline dipeptides to disrupt secondary structures that lead to aggregation.[6]

Issue 2: Presence of Diastereomeric Impurities (Racemization)

Potential Cause Recommended Action
Prolonged Activation Time 1. Minimize Pre-activation: Reduce the pre-activation time of the this compound to the minimum required for efficient coupling. 2. Use In Situ Activation: Consider in situ activation where the amino acid, coupling reagent, and resin are mixed simultaneously, although this may increase the risk of other side reactions like Nα-endcapping with carbodiimide reagents.
Use of Strong Base 1. Choose a Weaker Base: If a base is required for coupling, use a hindered base like 2,4,6-collidine instead of DIPEA.[7]
High Coupling Temperature 1. Maintain Room Temperature: Avoid elevated temperatures during the coupling of histidine, as this significantly increases the rate of racemization.
Suboptimal Protecting Group Strategy 1. Consider Alternative Derivatives: For sequences where stereochemical purity is paramount, consider using a more robust protecting group strategy, such as Fmoc-His(Boc)-OH, which offers superior protection against racemization.[8]

Data Presentation

Table 1: Comparison of D-Isomer Formation for Various Fmoc-Histidine Derivatives

Fmoc-Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OH50°C, 10 min coupling6.8%
Fmoc-His(Boc)-OH50°C, 10 min coupling0.18%
Fmoc-His(Trt)-OH90°C, 2 min coupling>16%
Fmoc-His(Boc)-OH90°C, 2 min coupling0.81%
Fmoc-His(Trt)-OH5 min pre-activation7.8%
Fmoc-His(MBom)-OH5 min pre-activation0.3%

Data compiled from multiple sources.[2][9]

Experimental Protocols

Protocol 1: Coupling of this compound (Modified for Reduced Side Reactions)

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent such as HBTU (2.9 equivalents) in DMF. Note: Avoid using HOBt as an additive.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Pre-activate for a minimal time (e.g., 1-2 minutes).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Upon completion (negative result), wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

Protocol 2: Analysis of Histidine Racemization by Chiral HPLC

  • Peptide Cleavage: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.

    • Detection: UV detection at 214 nm.

  • Data Analysis: Integrate the peak areas for the L-His and D-His containing diastereomers. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His peptide) / (Area(L-His peptide) + Area(D-His peptide))] x 100

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Issues start Synthesis Issue with this compound low_yield Low Peptide Yield? start->low_yield racemization High Racemization? start->racemization low_yield->racemization No check_coupling Check Coupling Completion (Kaiser Test) low_yield->check_coupling Yes analyze_diastereomers Analyze Diastereomers (Chiral HPLC) racemization->analyze_diastereomers Yes end Successful Synthesis racemization->end No incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling optimize_coupling Optimize Coupling: - Double Couple - Use Stronger Reagent (e.g., HATU) - Change Solvent (e.g., NMP) incomplete_coupling->optimize_coupling Yes check_termination Suspect Chain Termination? incomplete_coupling->check_termination No optimize_coupling->end avoid_hobt Avoid HOBt in Coupling Minimize Pre-activation Time check_termination->avoid_hobt Yes check_termination->end No avoid_hobt->end high_d_isomer High D-Isomer Content analyze_diastereomers->high_d_isomer optimize_racemization Optimize to Reduce Racemization: - Minimize Pre-activation Time - Use Hindered Base (e.g., Collidine) - Avoid High Temperature high_d_isomer->optimize_racemization Yes consider_alternative Consider Alternative His Derivative (e.g., Fmoc-His(Boc)-OH) high_d_isomer->consider_alternative Persistent Issue optimize_racemization->end consider_alternative->end

Caption: Troubleshooting workflow for this compound in SPPS.

coupling_decision_pathway Decision Pathway for this compound Coupling start Start this compound Coupling is_hobt_required Is HOBt required for sequence? start->is_hobt_required use_alternative_additive Use Alternative Additive (e.g., Oxyma) is_hobt_required->use_alternative_additive Yes proceed_without_additive Proceed without Additive is_hobt_required->proceed_without_additive No select_coupling_reagent Select Coupling Reagent (e.g., HBTU, DIC) use_alternative_additive->select_coupling_reagent proceed_without_additive->select_coupling_reagent set_conditions Set Coupling Conditions: - Room Temperature - Minimal Pre-activation Time select_coupling_reagent->set_conditions monitor_reaction Monitor Reaction (Kaiser Test) set_conditions->monitor_reaction is_complete Coupling Complete? monitor_reaction->is_complete double_couple Perform Double Coupling is_complete->double_couple No continue_synthesis Continue Synthesis is_complete->continue_synthesis Yes double_couple->monitor_reaction

Caption: Decision pathway for this compound coupling.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of the Tosyl Group from Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the incomplete deprotection of the tosyl (Tos) group from the imidazole side chain of histidine residues in peptide synthesis and other organic chemistry applications.

Frequently Asked Questions (FAQs)

Q1: Why is the tosyl group on the histidine imidazole ring often difficult to remove?

A1: The tosyl group is a robust protecting group, forming a stable sulfonamide linkage with the imidazole nitrogen of histidine. This stability, while advantageous during multi-step synthesis, necessitates harsh deprotection conditions, which can sometimes lead to incomplete removal or unwanted side reactions. The electron-withdrawing nature of the tosyl group decreases the nucleophilicity of the imidazole ring, making it less susceptible to cleavage.

Q2: What are the common signs of incomplete tosyl deprotection of histidine?

A2: Incomplete deprotection is typically identified through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): The presence of a more hydrophobic, earlier-eluting peak corresponding to the tosylated peptide in addition to the desired product peak.

  • Mass Spectrometry (MS): Observation of a mass corresponding to the peptide with the tosyl group still attached (an increase of 154.18 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of aromatic signals corresponding to the tosyl group in the final product spectrum.

Q3: Can incomplete deprotection of the tosyl group on histidine affect the biological activity of my peptide?

A3: Yes, absolutely. The presence of the bulky and hydrophobic tosyl group on the histidine side chain can significantly alter the peptide's three-dimensional structure, solubility, and ability to interact with its biological target. This can lead to a partial or complete loss of biological activity.

Q4: What are the primary methods for deprotecting the tosyl group from histidine?

A4: The most common methods involve either strong acidic conditions or reductive cleavage. Key methods include:

  • Acidic Cleavage: Treatment with strong acids like hydrogen bromide (HBr) in acetic acid or concentrated sulfuric acid.

  • Reductive Cleavage: Using dissolving metal reductions, such as magnesium in methanol (Mg/MeOH) or sodium amalgam (Na/Hg).

Troubleshooting Guides

Issue 1: Incomplete Deprotection with Acidic Methods

Symptoms:

  • Significant amount of tosyl-protected starting material remains after the reaction, as observed by HPLC or MS.

  • Low yield of the desired deprotected product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration The stability of the tosyl group may require very strong acidic conditions. If using HBr in acetic acid, ensure the reagent is fresh and has the correct concentration (e.g., 33%). For particularly stubborn cases, concentrated sulfuric acid may be more effective, although it is a harsher reagent.[1]
Inadequate Reaction Time or Temperature Deprotection may be slow at room temperature. Carefully increasing the reaction temperature or extending the reaction time can improve yields. Monitor the reaction progress by HPLC to avoid degradation of the peptide.
Presence of Scavengers that Interfere with Deprotection While scavengers are often necessary to prevent side reactions, some may interfere with the deprotection process. If possible, perform a trial deprotection with and without certain scavengers to assess their impact.
Steric Hindrance The accessibility of the tosyl group may be sterically hindered by the surrounding peptide sequence. In such cases, longer reaction times or stronger acidic conditions may be necessary.
Issue 2: Side Product Formation During Deprotection

Symptoms:

  • Multiple unexpected peaks in the HPLC chromatogram.

  • Mass spectrometry data indicating the presence of byproducts with unexpected masses.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Acid-catalyzed Side Reactions Strong acids can cause side reactions such as hydrolysis of sensitive amide bonds or modification of other amino acid side chains. Use of a milder deprotection method, such as reductive cleavage, should be considered.
Racemization of Histidine The harsh conditions required for tosyl group removal can lead to racemization of the histidine residue.[2][3][4][5] Protecting the imidazole nitrogen is known to reduce racemization during coupling.[3][4] The extent of racemization should be assessed using chiral HPLC analysis. If racemization is significant, exploring milder deprotection methods is recommended.
Modification of Other Protecting Groups The deprotection conditions for the tosyl group may not be orthogonal to other protecting groups in the peptide, leading to their premature removal. Carefully select protecting groups with orthogonal deprotection strategies.

Experimental Protocols

Protocol 1: Deprotection of N-tosyl-histidine using HBr in Acetic Acid

This protocol outlines a standard procedure for the acidic cleavage of the tosyl group from a histidine-containing peptide.

Materials:

  • Tosyl-protected peptide

  • 33% Hydrogen Bromide in Acetic Acid

  • Anhydrous diethyl ether

  • Centrifuge

  • HPLC system for monitoring

Procedure:

  • Dissolve the tosyl-protected peptide in a minimal amount of 33% HBr in acetic acid in a sealed reaction vial.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours), quenching with water, and analyzing by RP-HPLC.

  • Upon completion, precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove residual acid and byproducts.

  • Dry the deprotected peptide under vacuum.

Protocol 2: Reductive Deprotection of N-tosyl-histidine using Magnesium in Methanol (Mg/MeOH)

This method offers a milder alternative to strong acid cleavage.[6][7][8]

Materials:

  • Tosyl-protected peptide

  • Anhydrous Methanol

  • Magnesium turnings

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • HPLC system for monitoring

Procedure:

  • Dissolve the tosyl-protected peptide in anhydrous methanol under an inert atmosphere.

  • Add an excess of magnesium turnings to the solution.

  • Stir the reaction mixture at room temperature.

  • The reaction is often rapid and can be monitored by RP-HPLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture to remove excess magnesium.

  • Evaporate the methanol under reduced pressure.

  • The crude peptide can then be purified by preparative HPLC.

Quantitative Data Summary

The choice of deprotection method can significantly impact the yield. The following table summarizes available quantitative data for the deprotection of tosylamides, providing a general indication of the efficiency of different methods. Note that yields are highly substrate-dependent.

Deprotection MethodSubstrateYield (%)Reference
33% HBr in Acetic AcidN-tosyl triamine10[1]
Concentrated H₂SO₄N-tosyl triamine50[1]
Mg/MeOHN-tosyl group on an indoleRapid and complete[6]
Sodium AmalgamTosylated azathiacrown ethersNearly quantitative[6]

Visualizing Experimental Workflows and Logical Relationships

Deprotection Troubleshooting Workflow

Troubleshooting Incomplete Tosyl Deprotection start Incomplete Deprotection Observed check_method Identify Deprotection Method Used start->check_method acid_troubleshoot Acidic Method Troubleshooting check_method->acid_troubleshoot Acidic reductive_troubleshoot Reductive Method Troubleshooting check_method->reductive_troubleshoot Reductive acid_conditions Increase Acid Strength/Concentration Increase Time/Temperature acid_troubleshoot->acid_conditions reductive_reagents Ensure Anhydrous Conditions Check Reagent Quality (e.g., fresh Mg) reductive_troubleshoot->reductive_reagents acid_side_reactions Check for Side Reactions (HPLC/MS) acid_conditions->acid_side_reactions acid_ok Optimize Scavengers Purify Product acid_side_reactions->acid_ok No/Acceptable acid_not_ok Consider Reductive Method acid_side_reactions->acid_not_ok Yes/Unacceptable reductive_monitoring Monitor Reaction Closely by HPLC reductive_reagents->reductive_monitoring reductive_complete Work-up and Purify Product reductive_monitoring->reductive_complete

Caption: A workflow diagram for troubleshooting incomplete tosyl deprotection.

Chemical Deprotection Pathways

Tosyl Deprotection Mechanisms cluster_acidic Acidic Cleavage (e.g., HBr) cluster_reductive Reductive Cleavage (e.g., Mg/MeOH) tos_his_acid N-tosyl-Histidine protonated_sulfonamide Protonated Sulfonamide tos_his_acid->protonated_sulfonamide + H⁺ cleavage_products_acid Histidine + Ts-Br + H₂O protonated_sulfonamide->cleavage_products_acid + Br⁻, H₂O tos_his_reductive N-tosyl-Histidine radical_anion Sulfonamide Radical Anion tos_his_reductive->radical_anion + e⁻ (from Mg) cleavage_products_reductive Histidine + Toluene + SO₂ radical_anion->cleavage_products_reductive Fragmentation & Protonation (from MeOH)

References

Technical Support Center: Fmoc-His(Tos)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-His(Tos)-OH in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments, with a focus on aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be problematic in SPPS?

This compound is a derivative of the amino acid histidine used in peptide synthesis. The Fmoc group protects the alpha-amino group, while the Tosyl (Tos) group protects the imidazole side chain. The imidazole ring of histidine can participate in intermolecular hydrogen bonding, which is a primary driver of peptide chain aggregation during synthesis.[1] While the Tosyl group is a robust protecting group, its bulky and aromatic nature may also contribute to steric hindrance and aggregation, particularly in hydrophobic sequences.

Q2: What are the common signs of on-resin peptide aggregation?

Several indicators during SPPS may suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately or may even shrink.[1]

  • Slow or Incomplete Reactions: Both the Fmoc-deprotection and the amino acid coupling steps may be slow or incomplete. This is because the aggregated peptide chains can block access to the reactive sites.

  • Colorimetric Test Failures: Monitoring tests, such as the Kaiser or TNBS test, may give false-negative results. This occurs because the reagents cannot access the free amines within the aggregated peptide-resin matrix.[2]

  • Formation of a Gel-like Consistency: In severe cases, the resin and solvent mixture can become viscous and difficult to agitate.

Q3: Can the choice of histidine side-chain protecting group affect aggregation?

Yes, the side-chain protecting group can influence aggregation and other side reactions like racemization. Histidine is particularly prone to racemization during the activation step of coupling.[3] While the Trityl (Trt) group is widely used for histidine protection in Fmoc-SPPS, the Tosyl (Tos) group is also utilized.[4] The choice of protecting group can affect the solubility and steric environment of the growing peptide chain, thereby influencing its tendency to aggregate. Protecting the pi (π) nitrogen of the imidazole side chain is known to reduce racemization.[1]

Q4: At what point during synthesis is aggregation most likely to occur?

Aggregation is sequence-dependent and is more likely to occur in hydrophobic sequences. It is generally not a significant issue before the fifth or sixth amino acid residue has been coupled.[1]

Troubleshooting Guide for this compound Aggregation

If you suspect aggregation during the synthesis of a peptide containing this compound, follow this troubleshooting guide. Start with Level 1 interventions before proceeding to more advanced strategies.

Level 1: Modification of Synthesis Parameters

These strategies involve adjusting the physical conditions of the synthesis to disrupt intermolecular hydrogen bonds.

StrategyRecommendationRationale
Solvent Choice Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM/NMP. The addition of up to 25% Dimethyl Sulfoxide (DMSO) to DMF can also be effective.[5][6]NMP and DMSO have excellent solvating properties and can help to disrupt the secondary structures that lead to aggregation.[5][6]
Elevated Temperature Increase the coupling temperature to 40-55°C. For more difficult sequences, microwave-assisted SPPS can be employed to reach higher temperatures (e.g., 75-90°C).[1][7]Higher temperatures provide more kinetic energy to the peptide chains, which can help to break up aggregates and improve reaction rates.[7]
Sonication Apply ultrasonic energy to the reaction vessel during the coupling and/or deprotection steps.[1]Sonication can physically disrupt the aggregated peptide-resin, improving reagent accessibility.[1]
Extended Reaction Times Increase the duration of the coupling and deprotection steps. Consider performing a double coupling for the residue following the aggregation-prone sequence.[5]Aggregation can slow down reaction kinetics. Allowing more time for the reactions to proceed can improve yields.
Level 2: Chemical Interventions

If modifying the synthesis parameters is not sufficient, the following chemical strategies can be employed.

StrategyRecommendationRationale
Chaotropic Salt Washes Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[5]Chaotropic salts disrupt the ordered structure of water molecules and interfere with hydrogen bonding, thereby breaking up β-sheet structures.[8]
"Magic Mixture" For severe aggregation, use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate for the coupling step.[5]This combination of solvents and additives can significantly enhance the solvation of the peptide and resin, preventing aggregation.[5]
Backbone Protection Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of an amino acid every 6-7 residues.[1]These bulky groups on the peptide backbone physically prevent the close association of peptide chains, thus inhibiting the formation of hydrogen bonds and aggregation.[9]
Pseudoproline Dipeptides If your sequence contains a Serine (Ser) or Threonine (Thr) residue near the aggregation-prone region, introduce it as a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH).[10][11]The kinked geometry of the pseudoproline disrupts the formation of regular secondary structures like β-sheets, effectively acting as an "aggregation breaker".[10]

Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of various anti-aggregation strategies has been documented for several "difficult" peptide sequences. The following table summarizes some of these findings.

StrategyPeptide Sequence/ContextReported Yield/Purity Improvement
Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield.[10]
Synthesis of Aβ 1–42Crude yield increased from 33% to 57%.[12]
Microwave-Assisted SPPS Synthesis of Aβ 1–42Crude yield of 87% and purity of 67%.[12]
High-Temperature Synthesis (BOP/HOBt/NMM) Synthesis of Aβ 1–4221-22% yield at 40-55°C.[12]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling

This protocol should be used immediately before a coupling step where aggregation is suspected.

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.

  • Chaotropic Wash:

    • Add a solution of 0.8 M LiCl in DMF to the resin.

    • Agitate the resin in the LiCl solution for 1-2 minutes.

    • Drain the LiCl solution.

    • Repeat the wash with the LiCl solution one more time.

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents) in a minimal volume of DMF or NMP.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the solution from step 2 and mix thoroughly.

  • Coupling: Immediately add the activated pseudoproline dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a TNBS or Kaiser test to confirm complete coupling.[2] If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Wash the resin thoroughly with DMF and proceed to the next deprotection step.

Protocol 3: Microwave-Assisted SPPS for a Difficult Sequence

This protocol provides general guidelines for using a microwave peptide synthesizer to mitigate aggregation.

  • Programming: Program the synthesizer with your peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.

  • Washing: The resin will be thoroughly washed with DMF post-deprotection.

  • Coupling: The synthesizer will deliver the activated amino acid solution and apply microwave power to maintain the set temperature for the coupling reaction.

  • Cycle Repetition: The synthesizer will repeat the deprotection, washing, and coupling cycles for the entire peptide sequence.

Visualizing Workflows and Concepts

Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies start Start of SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring signs Signs of Aggregation? (Poor Swelling, Failed Tests) monitoring->signs level1 Level 1: Modify Synthesis Parameters (Solvent, Temp, Sonication) signs->level1 Yes end_cycle Continue Synthesis signs->end_cycle No level2 Level 2: Chemical Interventions (Chaotropic Salts, Pseudoprolines) level1->level2 If aggregation persists level2->end_cycle Pseudoproline_Mechanism cluster_aggregation Standard Peptide Backbone cluster_disruption Backbone with Pseudoproline peptide1 Growing Peptide Chain 1 (Trans-amide bonds) peptide2 Growing Peptide Chain 2 (Trans-amide bonds) peptide1->peptide2 h_bond Intermolecular H-Bonding aggregation β-Sheet Aggregation peptide1->aggregation peptide2->aggregation pseudo_peptide Peptide with Pseudoproline (Cis-amide 'Kink') no_aggregation Improved Solvation & No Aggregation pseudo_peptide->no_aggregation no_h_bond Disrupted H-Bonding

References

Technical Support Center: Optimizing Fmoc-His(Tos)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the coupling time for Fmoc-His(Tos)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenge during the coupling of this compound is the susceptibility of the histidine residue to racemization. The unprotected π-nitrogen of the imidazole side chain can promote the abstraction of the α-hydrogen, leading to a loss of stereochemical integrity. Additionally, the tosyl (Tos) protecting group can be labile under certain coupling conditions, potentially leading to side reactions.

Q2: How does the choice of coupling reagent impact the coupling of this compound?

The selection of coupling reagents and additives is critical for suppressing racemization. Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), in combination with an additive like OxymaPure®, are recommended. This combination promotes rapid amide bond formation while minimizing the risk of racemization.[1] Uronium/aminium-based reagents like HATU and HCTU are also highly effective but should be used with caution due to their high reactivity, which can sometimes exacerbate racemization if pre-activation times are not optimized.[1][2]

Q3: What is the recommended standard coupling time for this compound?

A standard coupling time of 1 to 2 hours at room temperature is a good starting point for this compound.[3][4] However, the optimal time can vary depending on the peptide sequence, the resin, and the other reagents used. It is crucial to monitor the reaction for completion.

Q4: How can I monitor the completion of the coupling reaction?

The most common method for monitoring coupling completion is the Kaiser (ninhydrin) test.[3][5] A positive result (blue or purple beads) indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.[5] A negative result (yellow or colorless beads) suggests that the coupling is complete.[5]

Q5: What should I do if the coupling of this compound is incomplete after the standard time?

If the Kaiser test is positive after the initial 1-2 hour coupling, you can extend the coupling time. Alternatively, a "double coupling" can be performed, where the initial coupling solution is drained, and a fresh solution of activated this compound is added to the resin for another 1-2 hours.[5][6]

Q6: Can elevated temperatures be used to improve coupling efficiency?

While increasing the temperature can sometimes improve coupling efficiency for sterically hindered amino acids, it should be approached with caution for histidine derivatives.[6] Elevated temperatures can significantly increase the rate of racemization.[6] It is generally recommended to perform the coupling at room temperature unless other optimization strategies have failed.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common issues encountered during the coupling of this compound.

Issue Potential Cause Recommended Action
Low Coupling Efficiency (Positive Kaiser Test) 1. Insufficient coupling time. 2. Steric hindrance from the peptide-resin. 3. Suboptimal activation of the amino acid. 4. Peptide aggregation.1. Extend the coupling time to 2-4 hours or perform a double coupling.[5][6] 2. Use a more potent coupling reagent combination like HATU/DIPEA.[7] 3. Ensure proper dissolution and pre-activation of the amino acid and coupling reagents. 4. Consider using a solvent known to disrupt secondary structures.
Significant Racemization Detected 1. Prolonged pre-activation time. 2. Use of a strongly basic activator. 3. Elevated coupling temperature.1. Minimize the pre-activation time before adding the activated amino acid to the resin.[7] 2. Use a carbodiimide/additive coupling cocktail with a minimal amount of base, such as DIC/Oxyma.[8] 3. Perform the coupling at room temperature.[6]
Side Reactions Involving the Tosyl Group 1. Instability of the Tos group to certain reagents.1. The Tos group can be removed by HOBt, which may be present as an additive or a byproduct of some uronium/aminium reagents.[9] Consider using OxymaPure as an alternative additive.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a standard manual solid-phase synthesis coupling step for this compound.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. This is typically a two-step process: 5 minutes followed by a 15-minute treatment with fresh reagent. Wash the resin thoroughly with DMF.[10]

  • Amino Acid Activation (In Situ): In a separate vessel, dissolve this compound (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[8]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[3][5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended if the Kaiser test is positive after the standard coupling procedure.

  • Initial Coupling: Follow steps 1-4 of the Standard Coupling Protocol.

  • First Kaiser Test: Perform a Kaiser test. If it is positive, proceed to the next step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 3 of the Standard Coupling Protocol and add it to the resin. Agitate the mixture for an additional 1-2 hours at room temperature.

  • Final Monitoring: Perform a second Kaiser test. If the test is negative, wash the resin and proceed with the synthesis. If the test is still positive, consider capping the unreacted amines.[5]

Visualizations

Troubleshooting_Fmoc_His_Tos_OH_Coupling start Start: Couple this compound (1-2 hours) kaiser_test1 Perform Kaiser Test start->kaiser_test1 coupling_complete Coupling Complete Proceed to Next Step kaiser_test1->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test1->incomplete_coupling Positive troubleshoot Troubleshooting Options incomplete_coupling->troubleshoot extend_time Extend Coupling Time (e.g., to 4 hours) troubleshoot->extend_time Option 1 double_couple Perform Double Coupling troubleshoot->double_couple Option 2 change_reagents Change Coupling Reagents (e.g., to HATU) troubleshoot->change_reagents Option 3 kaiser_test2 Perform Kaiser Test extend_time->kaiser_test2 double_couple->kaiser_test2 change_reagents->kaiser_test2 kaiser_test2->coupling_complete Negative cap_amines Cap Unreacted Amines kaiser_test2->cap_amines Positive

Caption: Troubleshooting workflow for this compound coupling.

References

Technical Support Center: Enhancing the Solubility of Peptides Containing His(Tos)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of synthetic peptides containing the tosyl-protected histidine residue, His(Tos).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing His(Tos) difficult to dissolve?

A1: The tosyl (Tos) protecting group on the histidine side chain is inherently hydrophobic. Its presence significantly increases the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions. Peptides with a high content of hydrophobic amino acids are prone to aggregation, further reducing their solubility.

Q2: What is the first step I should take when trying to dissolve my His(Tos) peptide?

A2: It is always recommended to start with a small amount of the peptide to test its solubility before attempting to dissolve the entire sample. This prevents the potential loss of valuable peptide. Begin with the most common and least harsh solvents first.

Q3: Can I use pH adjustment to improve the solubility of my His(Tos) peptide?

A3: While pH adjustment is a powerful technique for many peptides, its effectiveness for His(Tos)-containing peptides might be limited. The tosyl group on the imidazole ring of histidine suppresses its natural basicity, meaning the side chain will not be protonated in acidic conditions like a native histidine. However, the overall charge of the peptide, dictated by other acidic and basic residues and the N- and C-termini, can still be manipulated by pH. Dissolving the peptide at a pH away from its isoelectric point (pI) can increase solubility.

Q4: Are there specific organic solvents that are recommended for His(Tos) peptides?

A4: Yes, for highly hydrophobic peptides, including those with His(Tos), the use of organic solvents is often necessary. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for initial solubilization. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

Q5: When should I consider removing the Tosyl protecting group?

A5: If the peptide remains insoluble despite trying various solvents and pH adjustments, and the final application does not require the tosyl group, its removal is a viable strategy to significantly improve aqueous solubility. The unprotected histidine is much more hydrophilic than its tosylated counterpart.

Troubleshooting Guide

Problem: Peptide with His(Tos) is insoluble in aqueous buffers.

This guide provides a systematic approach to troubleshoot and overcome solubility challenges with His(Tos)-containing peptides.

Step 1: Initial Solubility Testing in Aqueous Systems

  • Protocol:

    • Weigh a small, precisely known amount of the lyophilized peptide.

    • Attempt to dissolve in sterile, deionized water.

    • If insoluble, test solubility in common buffers (e.g., PBS, Tris) at a neutral pH.

    • Gentle vortexing or sonication can aid dissolution.

Step 2: pH Adjustment

  • Protocol:

    • If the peptide is insoluble in neutral buffer, calculate the theoretical isoelectric point (pI) of the unprotected peptide to estimate the charge characteristics.

    • For peptides with a net positive charge (more basic residues), try dissolving in a dilute acidic solution (e.g., 10% acetic acid).

    • For peptides with a net negative charge (more acidic residues), try dissolving in a dilute basic solution (e.g., 0.1% ammonium hydroxide). Note: Avoid high pH if other residues in the peptide are sensitive.

Step 3: Use of Organic Co-solvents

  • Protocol:

    • If aqueous and pH-adjusted solutions fail, select an appropriate organic solvent (see Table 1).

    • Dissolve the peptide in a minimal volume of the chosen organic solvent (e.g., DMSO, DMF).

    • Once fully dissolved, slowly add the desired aqueous buffer to the peptide-organic solvent mixture while gently vortexing.

    • Caution: Be aware of the final concentration of the organic solvent, as it may affect downstream biological assays. Most cell-based assays can tolerate up to 1% DMSO.

Table 1: Common Solvents for Peptides with Low Aqueous Solubility

SolventPropertiesConsiderations
Dimethyl Sulfoxide (DMSO) Strong polar aprotic solvent.Can be difficult to remove by lyophilization. May be toxic to cells at higher concentrations.
Dimethylformamide (DMF) Polar aprotic solvent.Can be toxic. Should be handled in a fume hood.
Acetonitrile (ACN) Polar aprotic solvent, less polar than DMSO and DMF.Often used in HPLC. Can be removed by lyophilization.
Isopropanol Polar protic solvent.Less effective for very hydrophobic peptides.

Step 4: Deprotection of the His(Tos) Residue

If solubility remains an issue and the tosyl group is not required for the final application, its removal is the next logical step. The deprotection of the tosyl group from histidine is typically achieved during the final cleavage of the peptide from the solid-phase synthesis resin using strong acids like trifluoroacetic acid (TFA).

  • Experimental Protocol: His(Tos) Deprotection

    • Reagents: Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).

    • Procedure: a. Place the dried peptide-resin in a reaction vessel. b. Add the cleavage cocktail to the resin. c. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. d. Filter the resin and collect the filtrate containing the cleaved and deprotected peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. g. Dry the deprotected peptide under vacuum.

    • Post-Deprotection: The now unprotected peptide should exhibit significantly improved solubility in aqueous buffers. Re-attempt the solubilization starting from Step 1 of this guide.

Visualizing the Workflow

Solubility_Troubleshooting cluster_start Start cluster_aqueous Aqueous Solvents cluster_ph pH Adjustment cluster_organic Organic Solvents cluster_deprotect Chemical Modification cluster_end End start Insoluble His(Tos) Peptide aqueous Attempt to dissolve in Water or Neutral Buffer start->aqueous ph_adjust Adjust pH (Acidic or Basic Buffer) aqueous->ph_adjust soluble Soluble Peptide aqueous->soluble Success organic Use Organic Co-solvent (e.g., DMSO, DMF) ph_adjust->organic ph_adjust->soluble Success deprotect Remove Tosyl Group (TFA Cleavage) organic->deprotect organic->soluble Success deprotect->aqueous Re-test Solubility insoluble Consult Technical Support deprotect->insoluble Still Insoluble

Caption: A step-by-step workflow for troubleshooting the solubility of peptides containing His(Tos).

HisTos_Deprotection cluster_start Starting Material cluster_process Cleavage & Deprotection cluster_precipitation Peptide Precipitation cluster_end Final Product start Peptide-Resin with His(Tos) cleavage Add TFA-based Cleavage Cocktail start->cleavage reaction Incubate 2-3 hours at Room Temperature cleavage->reaction filtration Filter to separate peptide from resin reaction->filtration precipitation Add cold diethyl ether filtration->precipitation centrifugation Centrifuge and wash pellet precipitation->centrifugation end Dried, Deprotected Peptide (Improved Solubility) centrifugation->end

Caption: Experimental workflow for the removal of the His(Tos) protecting group.

Preventing modification of His(Tos) during peptide cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the modification of the Tosyl (Tos) protecting group on Histidine residues during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of modification to the deprotected Histidine side chain during peptide cleavage?

A1: During the final acid-mediated cleavage step (typically with Trifluoroacetic Acid - TFA), acid-labile side-chain protecting groups from other amino acids (e.g., Boc, tBu, Pbf) are removed. This process generates highly reactive carbocations.[1] If not neutralized, these electrophilic species can attach to or modify nucleophilic residues in the peptide, including the newly deprotected imidazole ring of histidine, leading to undesired side products and reduced yield.[1][2]

Q2: How can I prevent modification of the Histidine side chain during TFA cleavage?

A2: The most effective strategy is to use a "cleavage cocktail" that contains TFA mixed with nucleophilic reagents called "scavengers".[1][3] These scavengers trap the reactive carbocations as they are formed, preventing them from reacting with the peptide.[1] The choice of scavengers is critical and depends on the other amino acids present in your peptide sequence.[1]

Q3: My peptide contains His(Tos) along with other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). What cleavage cocktail is recommended?

A3: For peptides containing multiple sensitive residues, a more robust and complex scavenger mixture is necessary.[1] "Reagent K" is a highly recommended universal cleavage cocktail for such cases.[3][4] Its composition is designed to provide comprehensive protection for most sensitive residues.[4] Another effective, though highly odorous, option is "Reagent R", which is also recommended for sequences containing Trp, His, Met, and Cys.[5]

Q4: Can the His(Tos) group be compromised before the final cleavage step?

A4: Yes, this is a critical consideration. While stable to the repetitive mild acid or base treatments in Boc and Fmoc strategies respectively, the N(im)-Tosyl group has been reported to be unstable under certain conditions during synthesis. For instance, it can be partially cleaved by activating agents like HOBt during coupling steps in Boc-SPPS.[6] This premature deprotection can lead to side reactions at the histidine imidazole ring before the final cleavage is even performed.

Troubleshooting Guide

Problem: After cleavage and analysis (e.g., by LC-MS), I observe unexpected mass additions to my peptide, or the yield of the desired product is low, suggesting modification of the Histidine residue.

Possible CauseRecommended Solution(s)
Ineffective Scavenging The cleavage cocktail lacks the appropriate scavengers to trap carbocations generated from other protecting groups. For peptides with only t-butyl based protection, a simple TFA/TIS/H₂O cocktail may suffice.[1][7] For peptides with Cys, Met, or Trp, thiol-based scavengers like 1,2-ethanedithiol (EDT) and thioanisole are crucial.[1]
Incorrect Cocktail Choice for Complex Peptides A simple scavenger mix is insufficient for peptides containing multiple sensitive residues (e.g., His, Arg(Pbf/Pmc), Trp, Cys, Met). Use a more potent, universal cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).[3][4]
Prolonged Cleavage Time Extended exposure to the highly acidic cleavage cocktail can increase the likelihood of side reactions.[8] Optimize the cleavage time by performing a time-course study (e.g., 1, 2, 4 hours) and analyzing the crude product by LC-MS to determine the minimum time required for complete deprotection.[9]
Oxidation of Other Residues If your peptide also contains Met or Cys, oxidation can be a significant side reaction.[10] Ensure your cocktail contains a reducing agent like EDT or DTT. For peptides highly prone to methionine oxidation, consider using the specialized "Reagent H".[11]
Instability During Synthesis The His(Tos) group may have been compromised during coupling steps prior to cleavage.[6] If this is suspected, re-synthesize the peptide using a more stable histidine protecting group, such as Trityl (Trt) for Fmoc-SPPS.

Summary of Common Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity crude peptide. The table below summarizes common cocktails and their applications.

Reagent NameComposition (v/v or w/w)Recommended Use
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OFor peptides without highly sensitive residues like Cys, Met, or Trp.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% Thioanisole / 5% H₂O / 2.5% EDTA "universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, His).[3][4]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleRecommended for peptides with Trp, His, Met, Cys, and Arg(Mtr/Pmc).[5]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to thiol-containing cocktails. Not recommended for peptides with Met, as it does not prevent oxidation.
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% NH₄ISpecifically designed to prevent the oxidation of Methionine residues.[11]

Experimental Protocols & Visualizations

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides with His(Tos)

This protocol is suitable for peptides where other highly sensitive residues (Cys, Met, Trp) are absent.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 1 mL) to swell it, then dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation (Fresh): In a fume hood, prepare the cleavage cocktail. A common mixture is TFA/Triisopropylsilane (TIS)/deionized water (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.[8]

  • Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[1][12]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Cleavage Using Reagent K for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing His(Tos) along with Cys, Met, Trp, or multiple Arg(Pbf/Pmc) residues.

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Reagent K Preparation (Fresh): In a fume hood, prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[4]

  • Cleavage Reaction: Add Reagent K to the resin (approx. 10 mL per gram of resin).[8] Agitate the mixture at room temperature for 1.5 to 2.5 hours. Note: Peptides with multiple arginine residues may require longer deprotection times.[4]

  • Peptide Isolation, Washing, and Drying: Follow Steps 4-6 from Protocol 1.

Visualizations

Cleavage_Cocktail_Selection start Start: Peptide Ready for Cleavage peptide_comp Analyze Peptide Composition start->peptide_comp node_simple Use Standard Cocktail (TFA/TIS/H2O) peptide_comp->node_simple Contains His(Tos) only (or other non-sensitive residues) node_complex Use Potent Cocktail (e.g., Reagent K) peptide_comp->node_complex Contains His(Tos) AND Cys, Met, Trp, or multiple Arg end_process Proceed to Cleavage Protocol node_simple->end_process node_complex->end_process

Caption: A workflow for selecting the appropriate cleavage cocktail.

Scavenger_Mechanism cluster_0 TFA Cleavage Process TFA TFA Prot_Groups Side-Chain Protecting Groups (Boc, tBu, Pbf, etc.) TFA->Prot_Groups cleaves Carbocations Reactive Carbocations (+) Prot_Groups->Carbocations generates Scavengers Scavengers (TIS, EDT, Phenol, etc.) Carbocations->Scavengers trapped by Peptide Deprotected Peptide (with His) Carbocations->Peptide attack Neutral_Species Neutralized Species Scavengers->Neutral_Species forms Side_Products Modified Peptide (Side Products) Peptide->Side_Products leads to

Caption: Role of scavengers in preventing side reactions during cleavage.

Troubleshooting_Workflow start Problem: Unexpected Mass or Low Yield check_cocktail Was the cleavage cocktail appropriate for the sequence? start->check_cocktail check_time Was cleavage time optimized? check_cocktail->check_time Yes sol_cocktail Solution: Re-cleave with a more potent cocktail (e.g., Reagent K). check_cocktail->sol_cocktail No check_synthesis Could modification have occurred during synthesis? check_time->check_synthesis Yes sol_time Solution: Perform a time-course experiment to find optimal cleavage time. check_time->sol_time No sol_synthesis Solution: Re-synthesize using a more stable His protecting group (e.g., Trt). check_synthesis->sol_synthesis Yes end Problem Resolved check_synthesis->end No sol_cocktail->end sol_time->end sol_synthesis->end

Caption: Troubleshooting flowchart for His(Tos) modification issues.

References

Strategies to minimize 3-alkylation of the imidazole ring in His(Tos)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to control the regioselectivity of alkylation on the imidazole ring of histidine, specifically focusing on minimizing N-π (N-3) alkylation when using a Tosyl protecting group.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-π (N-3) and N-τ (N-1) alkylated products when reacting my His(Tos) derivative?

The imidazole side chain of histidine possesses two nucleophilic nitrogen atoms: N-π (pros, N-3) and N-τ (tele, N-1).[1] Both are susceptible to alkylation, and without proper control, the reaction can proceed at both sites, resulting in a mixture of regioisomers that can be difficult to separate.[1][2] The formation of this mixture is a common challenge in histidine modification.[3]

Q2: How does the Tosyl (Tos) protecting group on the imidazole ring influence the regioselectivity of a subsequent alkylation?

The use of a protecting group on one of the imidazole nitrogens is the most effective strategy to direct alkylation to the other nitrogen.[1][4] When a Tosyl group is attached to the N-π nitrogen, it sterically and electronically disfavors reaction at that site. This effectively blocks the N-π position, directing the incoming alkylating agent to the unprotected and more accessible N-τ nitrogen. Therefore, starting with an N(π)-Tos-His derivative is the primary strategy to ensure the reaction favors N-τ alkylation.

Q3: What are the most critical reaction parameters to optimize for minimizing 3-alkylation (N-π alkylation)?

Beyond the essential use of an N(π)-Tosyl protecting group, several parameters can be fine-tuned to maximize selectivity for the N-τ position:

  • Solvent Choice: The solvent can significantly alter the electronic and steric environment of the reaction.[1] Solvents like hexafluoroisopropanol (HFIP) have been shown to influence the alkylation site, in some cases dramatically favoring N-1 alkylation by lowering the activation energy barrier for reaction at that position.[1][5]

  • Steric Hindrance: Using a sterically bulky alkylating agent can further enhance selectivity by favoring attack at the less hindered N-τ position.[1]

  • Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[1]

Q4: I am observing the formation of a quaternary imidazolium salt. How can I prevent this over-alkylation?

Over-alkylation occurs when both imidazole nitrogens are alkylated, leading to a positively charged quaternary salt. This side reaction can be minimized through careful control of reaction stoichiometry.[1]

  • Stoichiometry Control: Use a carefully measured amount of the alkylating agent, typically between 1.0 and 1.2 equivalents relative to your His(Tos) substrate.[6]

  • Slow Addition: Instead of adding the alkylating agent all at once, add it dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the electrophile, reducing the probability of a second alkylation event.[6]

Q5: My reaction yield is low, even with the correct protecting group. What are the common causes?

Low yields can often be traced back to reagent quality, reaction conditions, or solubility issues.

  • Reagent Reactivity: Ensure your alkylating agent is fresh. The reactivity of alkyl halides follows the order: Iodides > Bromides > Chlorides.[6][7] If using a less reactive bromide or chloride, consider adding a catalytic amount of sodium iodide (NaI).[7]

  • Base and Anhydrous Conditions: The reaction typically requires a base to facilitate the alkylation. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective in polar aprotic solvents like DMF or acetonitrile.[6] Ensure all reagents and solvents are anhydrous, as water can consume the reagents and quench the reaction.

  • Solubility: The zwitterionic nature of unprotected amino acids can lead to poor solubility in many organic solvents.[1] Using Nα-protected (e.g., Boc or Fmoc) and esterified histidine derivatives improves solubility and reaction efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Percentage of 3-Alkylation (N-π) The Tosyl group is on the wrong nitrogen (N-τ instead of N-π).Synthesize or procure N(π)-Tos-His derivative to direct alkylation to the N-τ position.
Non-optimal solvent choice is favoring the undesired isomer.Screen a panel of solvents. Consider specialized solvents like HFIP, which have been shown to promote N-1 selectivity.[5]
Thermodynamic product is favored at higher temperatures.Lower the reaction temperature to favor the kinetic product.[1]
Over-alkylation (Quaternary Salt) Excess alkylating agent used.Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents).[1]
High concentration of a very reactive alkylating agent.Add the alkylating agent slowly (dropwise) to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).[6]
Low or No Reaction Alkylating agent is not reactive enough (e.g., alkyl chloride).Use a more reactive alkyl halide (iodide > bromide > chloride) or add a catalytic amount of NaI with alkyl bromides.[7]
Base is not effective or conditions are not anhydrous.Use an appropriate anhydrous base (e.g., K₂CO₃, Cs₂CO₃) and ensure all solvents and glassware are dry.[6]
Poor solubility of the starting material.Ensure the Nα-amino and carboxyl groups are appropriately protected (e.g., Boc-His(Tos)-OMe) to improve solubility in organic solvents.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective N-τ Alkylation of Nα-Boc-His(π-Tos)-OMe

This protocol describes a general method for the selective alkylation at the N-τ position of a histidine derivative where the N-π position is protected by a Tosyl group.

Materials:

  • Nα-Boc-L-His(π-Tos)-OMe (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv), finely ground

  • Alkyl Halide (e.g., Alkyl Iodide, 1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Nα-Boc-L-His(π-Tos)-OMe in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add Base: Add anhydrous K₂CO₃ to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

  • Add Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Add the alkylating agent dropwise to the stirred suspension over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-τ alkylated product.

Visual Guides

G Workflow: Minimizing 3-Alkylation of Histidine cluster_0 Preparation cluster_1 Alkylation Reaction cluster_2 Analysis & Outcome start Start with Nα-Protected Histidine protect_pi Protect Imidazole N-π with Tosyl Group start->protect_pi Directing Group Strategy alkylation Perform Alkylation (Alkyl Halide, Base) protect_pi->alkylation Forms Nα-Boc-His(π-Tos)-R analysis Analyze Product Mixture (LC-MS, NMR) alkylation->analysis outcome Desired Product: N-τ Alkylated Histidine analysis->outcome High Selectivity

Caption: Strategic workflow for achieving selective N-τ alkylation of histidine.

Troubleshooting_Flowchart Troubleshooting Guide for His(Tos) Alkylation start Problem with Alkylation? q_isomers Mixture of N-τ and N-π isomers? start->q_isomers q_overalkylation Quaternary Salt Formed? q_isomers->q_overalkylation No sol_isomers 1. Confirm N(π)-Tos protection. 2. Screen solvents (e.g., HFIP). 3. Lower reaction temperature. q_isomers->sol_isomers Yes q_low_yield Low or No Reaction? q_overalkylation->q_low_yield No sol_overalkylation 1. Use 1.0-1.2 eq. alkylating agent. 2. Add agent dropwise at 0°C. q_overalkylation->sol_overalkylation Yes sol_low_yield 1. Use fresh, reactive alkyl halide (R-I). 2. Ensure anhydrous conditions. 3. Check base strength. q_low_yield->sol_low_yield Yes end_node Problem Solved q_low_yield->end_node No sol_isomers->end_node sol_overalkylation->end_node sol_low_yield->end_node

Caption: A decision tree for troubleshooting common issues in histidine alkylation.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-Protected Histidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of the amino acid histidine presents a significant analytical challenge. The imidazole side chain of histidine is susceptible to racemization and other side reactions during synthesis, which can adversely affect the purity, yield, and biological activity of the final peptide. The selection of an appropriate side-chain protecting group for the Fmoc-histidine derivative is a critical factor in mitigating these issues. This guide provides an objective comparison of the performance of peptides synthesized using various Fmoc-histidine derivatives, with a focus on their analysis by High-Performance Liquid Chromatography (HPLC).

While Fmoc-His(Tos)-OH is utilized in peptide synthesis, its application in Fmoc-based solid-phase peptide synthesis (SPPS) is less common compared to other derivatives such as those with Trityl (Trt) and tert-Butoxycarbonyl (Boc) protecting groups. The tosyl (Tos) group's lability to HOBt, often used in coupling reactions, can be a drawback.[1] This guide will focus on the more prevalent alternatives and provide a comparative framework for analysis.

Performance Comparison of Fmoc-Histidine Derivatives

The choice of a histidine protecting group directly influences the crude purity of the synthesized peptide and the extent of side reactions, most notably racemization. The following tables summarize quantitative data from studies comparing different Fmoc-histidine derivatives.

Table 1: Comparison of Crude Peptide Purity and Racemization with Different Fmoc-Histidine Protecting Groups

Fmoc-Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Crude Purity (%)
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8Not Reported[2]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3Not Reported[2]
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6Not Reported[2]
Fmoc-His(Boc)-OH50°C, 10 min0.18Comparable to Fmoc-His(Trt)-OH[3]
Fmoc-His(Trt)-OH50°C, 10 min6.8Comparable to Fmoc-His(Boc)-OH[3]
Fmoc-His(Boc)-OH90°C, 2 min0.81Not Reported[1]
Fmoc-His(Trt)-OH90°C, 2 min>16Not Reported[1]

Note: The crude purity can be influenced by various factors including the peptide sequence and synthesis conditions beyond the histidine coupling step.

Key Observations and Recommendations:

  • Racemization: Fmoc-His(Trt)-OH is highly susceptible to racemization, particularly with prolonged activation times and at elevated temperatures.[2][4]

  • Superior Alternatives: Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH demonstrate significantly lower levels of racemization, even under high-temperature conditions, making them superior choices for maintaining chiral purity.[2][3][4]

  • π-Nitrogen Protection: Protecting groups on the π-nitrogen of the imidazole ring, such as in Fmoc-His(MBom)-OH, are particularly effective at suppressing racemization.[4]

  • This compound Considerations: While direct comparative data in Fmoc SPPS is limited, the tosyl group in Boc-His(Tos)-OH does not completely prevent racemization and can be labile to HOBt, which is often present in coupling reagents.[1][5]

For syntheses where high chiral purity is paramount, especially when employing microwave heating or for long and complex peptides, researchers should strongly consider using alternatives to Fmoc-His(Trt)-OH, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.

Experimental Protocols

Below are detailed methodologies for the synthesis and HPLC analysis of histidine-containing peptides, based on established protocols.

Solid-Phase Peptide Synthesis (SPPS) Protocol

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[4]

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with a solution of 20% piperidine in DMF for 10-20 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF followed by dichloromethane (DCM).[4]

  • Amino Acid Coupling: For standard amino acids, use a 5-fold excess of the Fmoc-amino acid, activated with a suitable coupling reagent (e.g., HCTU, DIC/Oxyma) and a base (e.g., DIPEA) in DMF. For coupling of Fmoc-histidine derivatives, it is crucial to minimize the pre-activation time to reduce racemization, especially when using Fmoc-His(Trt)-OH.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

HPLC Analysis Protocol

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A or a suitable solvent and filter before injection.[4]

  • HPLC System: A standard analytical HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point. This may need to be optimized based on the hydrophobicity of the peptide.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 214 nm and 280 nm.[1]

  • Data Analysis: Integrate the peak areas of the resulting chromatogram to determine the purity of the crude peptide. The presence of the D-isomer can be identified by comparing the chromatogram with a standard or by using chiral HPLC.

Visualizing the Workflow and Racemization Mechanism

To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_hplc HPLC Analysis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-His(PG)-OH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for next cycle Cleavage Cleavage & Deprotection Washing2->Cleavage Final cycle Lyophilization Precipitation & Lyophilization Cleavage->Lyophilization Sample_Prep Sample Preparation Lyophilization->Sample_Prep Crude Peptide Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for the synthesis and analysis of a histidine-containing peptide.

Racemization Activated_His Activated Fmoc-L-His(PG) Enolate Achiral Enolate Intermediate Activated_His->Enolate α-proton abstraction (intramolecular base catalysis) L_Isomer Fmoc-L-His-Peptide Enolate->L_Isomer Reprotonation D_Isomer Fmoc-D-His-Peptide Enolate->D_Isomer Reprotonation

Caption: Proposed mechanism of histidine racemization during peptide synthesis.

References

Decoding Histidine Modifications: A Comparative Guide to Mass Spectrometry-Based Identification of His(Tos) in Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unambiguous identification of amino acid protecting groups is paramount to ensuring the integrity and function of the final product. Among the various protecting groups for the imidazole side chain of histidine, the tosyl (Tos) group presents a unique challenge and signature in mass spectrometry analysis. This guide provides an objective comparison of the mass spectrometric behavior of tosyl-protected histidine (His(Tos)) with other common alternatives, supported by experimental data and detailed analytical protocols.

The incorporation of protecting groups during solid-phase peptide synthesis (SPPS) is a fundamental strategy to prevent unwanted side reactions. However, residual protecting groups or their fragments can lead to impurities that are difficult to distinguish from the target peptide. Mass spectrometry (MS) stands as a powerful tool for the characterization of these modified peptides, offering high sensitivity and detailed structural information through fragmentation analysis. This guide will focus on the mass spectrometric identification of His(Tos) and compare it with other frequently used histidine protecting groups, such as the trityl (Trt) group.

Performance Comparison: Mass Shifts and Fragmentation Patterns

The primary indicators for identifying a protecting group in a peptide sequence by mass spectrometry are the mass shift it imparts on the peptide and its characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). The tosyl group, with a chemical formula of -SO2-C6H4-CH3[1], has a calculated monoisotopic mass of 155.02 Da. This is in contrast to the bulkier trityl (Trt) group, which adds 242.14 Da to the peptide's mass.

A key feature in the MS/MS analysis of peptides containing His(Tos) is the potential for a characteristic neutral loss of the protecting group or its fragments. Due to the tosylate being a good leaving group[2][3], a neutral loss of the entire tosyl group (155 Da) or toluenesulfonic acid (172 Da) from the precursor ion is a highly probable fragmentation pathway. This distinct neutral loss can serve as a diagnostic marker for the presence of a tosyl-modified histidine residue.

Below is a table summarizing the key mass spectrometry characteristics of His(Tos) in comparison to His(Trt):

Protecting GroupChemical FormulaMonoisotopic Mass Shift (Da)Characteristic MS/MS Fragmentation
Tosyl (Tos) -SO2-C6H4-CH3155.02Neutral loss of 155 Da (tosyl group) or 172 Da (toluenesulfonic acid).
Trityl (Trt) -C(C6H5)3242.14Predominant loss of the trityl cation (m/z 243) or neutral loss of triphenylmethane (242 Da).

Experimental Protocols

Accurate identification of His(Tos) in a peptide sequence relies on a meticulously executed experimental protocol. The following outlines a general workflow for the analysis of protected peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Proper sample preparation is critical for successful MS analysis. It is essential to ensure that the sample is free of contaminants that can interfere with ionization and detection.

  • Peptide Dissolution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase of the LC gradient to a final concentration of 1-10 µg/mL.

  • Desalting (if necessary): If the sample contains a high concentration of non-volatile salts, use a C18 solid-phase extraction (SPE) cartridge to desalt the sample prior to injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation of the peptide of interest from other synthesis-related impurities is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by detection and fragmentation in the mass spectrometer.

  • LC System: A standard nano- or micro-flow HPLC system.

  • Column: A C18 reversed-phase column (e.g., 75 µm I.D. x 15 cm length, 1.9 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes.

  • Flow Rate: 300 nL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.

Data Analysis and Interpretation

The acquired MS/MS data should be analyzed using appropriate software to identify the peptide sequence and any modifications. Look for the characteristic mass shift of the tosyl group in the precursor ion mass. In the MS/MS spectra, search for the neutral loss of 155 Da or 172 Da from the precursor ion, as well as the presence of b- and y-type fragment ions that confirm the peptide backbone sequence.

Visualizing Fragmentation and Workflow

To aid in the conceptual understanding of the mass spectrometric analysis of His(Tos) peptides, the following diagrams illustrate the fragmentation pathway and the overall experimental workflow.

HisTos_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Peptide_HisTos [Peptide+His(Tos)+H]+ Peptide_His [Peptide+His+H]+ Peptide_HisTos->Peptide_His Loss of Tosyl b_ions b-ions Peptide_HisTos->b_ions Backbone Fragmentation y_ions y-ions Peptide_HisTos->y_ions Backbone Fragmentation Neutral_Loss Neutral Loss (155 Da or 172 Da) Peptide_HisTos->Neutral_Loss

Fragmentation of a His(Tos)-containing peptide in MS/MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Interpretation A Peptide Dissolution B Dilution A->B C Desalting (Optional) B->C D LC Separation C->D E MS1 Scan D->E F MS/MS Fragmentation E->F G Identify Mass Shift F->G H Detect Neutral Loss G->H I Sequence Confirmation H->I

Workflow for the identification of His(Tos) in peptides.

References

A Comparative Guide to Fmoc-His(Trt)-OH and Fmoc-His(Tos)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acid side chains is critical to ensure the successful synthesis of high-purity peptides. The imidazole side chain of histidine presents a particular challenge due to its nucleophilicity and its potential to catalyze racemization of the α-carbon during activation. This guide provides a detailed comparison of two side-chain protected histidine derivatives for Fmoc-based SPPS: the widely used Fmoc-His(Trt)-OH and the less commonly employed Fmoc-His(Tos)-OH.

Executive Summary

Fmoc-His(Trt)-OH is the industry standard for incorporating histidine in Fmoc-SPPS, offering good protection of the imidazole side chain. However, it is notoriously prone to racemization, a significant drawback that can compromise the biological activity of the final peptide. In contrast, information and experimental data on the performance of this compound in Fmoc-SPPS are scarce. While the tosyl group offers robust protection, its impact on racemization and overall synthesis efficiency in this specific context is not well-documented. This guide will present a comprehensive overview of Fmoc-His(Trt)-OH, supported by experimental data, and a qualitative assessment of this compound based on the known properties of the tosyl protecting group.

Chemical Structures

Caption: Chemical structures of Fmoc-His(Trt)-OH and this compound.

Performance Comparison

The selection of a side-chain protecting group for histidine in Fmoc-SPPS is a trade-off between protection efficiency, racemization risk, and deprotection conditions. The trityl (Trt) group is a bulky protecting group that provides good steric hindrance to prevent side reactions at the imidazole nitrogen.[1] The tosyl (Tos) group is an electron-withdrawing group that also effectively protects the imidazole moiety.

PropertyFmoc-His(Trt)-OHThis compound
Side-Chain Protection Trityl (Trt) group on the imidazole nitrogen.Tosyl (Tos) group on the imidazole nitrogen.
Deprotection Conditions Acid-labile; removed with Trifluoroacetic Acid (TFA)-based cocktails during final cleavage.[2]Requires strong acid for cleavage, such as Hydrogen Fluoride (HF), though milder methods have been explored.[2][3]
Racemization Prone to significant racemization, especially with prolonged pre-activation times, elevated temperatures, and the use of certain coupling reagents.[4]Data in Fmoc-SPPS is not readily available, but the electron-withdrawing nature of the tosyl group may reduce racemization compared to an unprotected histidine.
Solubility Generally soluble in common SPPS solvents like DMF and NMP.[5]Expected to be soluble in common SPPS solvents.
Advantages Widely used and well-documented. The bulky Trt group can help to reduce aggregation in some sequences.[6]The tosyl group is stable to a wide range of reaction conditions.
Disadvantages High risk of racemization.[4][7] The steric bulk may hinder coupling efficiency in some cases.Lack of extensive data in Fmoc-SPPS. Deprotection may require harsher conditions than for Trt.

Quantitative Data on Racemization of Fmoc-His(Trt)-OH

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[4] The extent of racemization is highly dependent on the coupling conditions.

Coupling Conditions% D-Isomer Formation
DIC/Oxyma1.8%
HATU/NMMSignificant
HCTU/6-Cl-HOBt/DIPEA (no pre-activation)1%
HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%
Microwave heating at 80°C16.6%

Data compiled from multiple sources.[4][7]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in Fmoc-SPPS.

General Fmoc-SPPS Cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-His(PG)-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Next_Cycle Start of Next Cycle Washing_2->Next_Cycle Deprotection Logic Start Protected Peptide on Resin Trt_Peptide Peptide with His(Trt) Start->Trt_Peptide Tos_Peptide Peptide with His(Tos) Start->Tos_Peptide TFA_Cleavage TFA-based Cleavage Trt_Peptide->TFA_Cleavage Strong_Acid_Cleavage Strong Acid Cleavage (e.g., HF) Tos_Peptide->Strong_Acid_Cleavage Deprotected_Peptide Deprotected Peptide TFA_Cleavage->Deprotected_Peptide Strong_Acid_Cleavage->Deprotected_Peptide

References

A Comparative Guide to Histidine Protection: Fmoc-His(Tos)-OH versus Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a critical and often challenging step. The inherent properties of histidine's imidazole side chain render it highly susceptible to racemization during activation and coupling, a phenomenon that can compromise the biological activity of the final peptide. The choice of a suitable protecting group for the imidazole side chain is therefore paramount to ensure the stereochemical integrity and overall success of the synthesis.

This guide provides an objective, data-driven comparison of two side-chain protected histidine derivatives for Fmoc-based SPPS: the less common Fmoc-His(Tos)-OH and the widely adopted Fmoc-His(Boc)-OH. We will delve into their chemical differences, performance in SPPS, and provide detailed experimental protocols to assist researchers in making an informed decision for their synthetic strategies.

Chemical and Functional Differences of Tosyl (Tos) and Boc Protecting Groups

The tert-butyloxycarbonyl (Boc) group is an acid-labile urethane-type protecting group. When attached to the π-nitrogen of the histidine imidazole ring, its electron-withdrawing nature effectively reduces the basicity of the nitrogen, thereby suppressing the intramolecular base-catalyzed abstraction of the α-proton that leads to racemization.[1]

The tosyl (Tos) group, a sulfonyl-based protection, is also electron-withdrawing. However, a key distinction lies in its stability and deprotection conditions. While stable to the piperidine used for Nα-Fmoc removal, the Tosyl group is known to be labile to 1-hydroxybenzotriazole (HOBt), an additive frequently used in coupling reactions to minimize racemization.[2][3] This lability presents a significant potential for premature deprotection during the coupling step, which can lead to side reactions.

Performance Comparison in Fmoc-SPPS

The selection of a histidine derivative for Fmoc-SPPS is primarily driven by its ability to minimize racemization, ensure high coupling efficiency, and remain stable throughout the iterative cycles of deprotection and coupling.

Racemization Suppression

Histidine's propensity to racemize during activation is a major hurdle in peptide synthesis.[1] The lone pair of electrons on the imidazole's π-nitrogen can abstract the acidic α-proton of the activated amino acid, leading to an achiral intermediate and subsequent loss of stereochemical integrity.[1]

Fmoc-His(Boc)-OH has demonstrated exceptional performance in suppressing racemization, even under the demanding conditions of microwave-assisted SPPS where elevated temperatures are employed.[1] The Boc group on the π-nitrogen effectively mitigates the intramolecular base catalysis responsible for this side reaction.[4]

This compound , while less documented in the context of Fmoc-SPPS, is anticipated to be highly prone to racemization. In the related Boc-SPPS strategy, Boc-His(Tos)-OH is known for its high racemization potential.[2] The lability of the Tosyl group to common coupling additives like HOBt can lead to an unprotected imidazole side chain during the critical activation and coupling phase, thereby facilitating racemization.[2][3]

Data Presentation: Racemization and Performance Characteristics

The following tables summarize the available quantitative data and key characteristics of Fmoc-His(Boc)-OH and the inferred properties of this compound.

Table 1: Quantitative Comparison of D-Isomer Formation in Peptide Synthesis

Histidine DerivativeSynthesis Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH50°C, 10 min coupling6.8%[1]
Fmoc-His(Boc)-OH 50°C, 10 min coupling 0.18% [1]
Fmoc-His(Trt)-OH90°C, 2 min coupling>16%[1]
Fmoc-His(Boc)-OH 90°C, 2 min coupling 0.81% [1]
Fmoc-His(Trt)-OHDIC/Oxyma Coupling1.8%[5]

Fmoc-His(Trt)-OH is included as a common benchmark to highlight the superior performance of Fmoc-His(Boc)-OH.

Table 2: General Performance Characteristics

FeatureThis compound (Inferred)Fmoc-His(Boc)-OH
Racemization Suppression LowHigh
Stability to Piperidine StableStable
Stability to HOBt/Oxyma LabileStable
Side-Chain Deprotection Final TFA cleavageFinal TFA cleavage
Primary Advantage Cost-effective (potentially)Excellent suppression of racemization
Primary Disadvantage High risk of racemization, instability during couplingHigher cost compared to Trt derivatives

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of histidine into a peptide sequence. Below are protocols for the use of Fmoc-His(Boc)-OH and a generalized protocol for this compound with necessary precautions.

Protocol 1: Manual Coupling of Fmoc-His(Boc)-OH

This protocol outlines the manual coupling of Fmoc-His(Boc)-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm the presence of a free primary amine with a Kaiser test (a positive test will be indicated by a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and an additive such as Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

    • Add a carbodiimide coupling agent such as Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents.

Protocol 2: Automated Microwave-Assisted Coupling of Fmoc-His(Boc)-OH

This protocol is designed for automated peptide synthesizers equipped with microwave heating.

  • Reagent Preparation:

    • Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF.

    • Amino Acid Solution: 0.2 M Fmoc-His(Boc)-OH in DMF.

    • Activator Solution: 1.0 M DIC and 1.0 M Oxyma Pure in DMF.

  • Synthesis Cycle:

    • Deprotection: Perform deprotection with the deprotection solution at 90°C for 1 minute.

    • Washing: Wash the resin with DMF.

    • Coupling: Add the Fmoc-His(Boc)-OH solution and the activator solution to the resin (typically a 5-fold excess). Perform the coupling at up to 90°C for 2 minutes.[6]

    • Washing: Wash the resin with DMF.

  • Final Cleavage and Deprotection: After completion of the synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

Protocol 3: General Coupling of this compound (with Precautions)

Due to the lability of the Tosyl group, the use of HOBt-based activators (e.g., HBTU, TBTU) should be avoided. A carbodiimide-mediated coupling without HOBt is recommended, though this may lead to lower coupling efficiency and a higher risk of other side reactions.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling (HOBt-free):

    • In a separate vial, dissolve this compound (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution.

    • Immediately add the activated solution to the resin.

    • Agitate at room temperature for 2-4 hours. The absence of an activating additive like HOBt or Oxyma may necessitate longer coupling times.

  • Monitoring and Washing: Follow step 4 from Protocol 1. Be aware that incomplete coupling is more likely with this method.

Mandatory Visualizations

The following diagrams illustrate the chemical structures, the mechanism of histidine racemization, and a typical experimental workflow.

cluster_structures Chemical Structures This compound This compound Fmoc-His(Boc)-OH Fmoc-His(Boc)-OH

Caption: Chemical structures of this compound and Fmoc-His(Boc)-OH.

racemization_mechanism activated_his Activated L-Histidine (e.g., with unprotected π-N) enolate Achiral Enolate Intermediate activated_his->enolate α-proton abstraction by imidazole π-N l_his L-Histidine Peptide enolate->l_his Reprotonation d_his D-Histidine Peptide (Racemized) enolate->d_his Reprotonation

Caption: Mechanism of histidine racemization during peptide synthesis.

spss_workflow start Start: Resin with free amine coupling Couple Fmoc-His(PG)-OH (e.g., DIC/Oxyma) start->coupling wash1 Wash (DMF) coupling->wash1 deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 next_cycle Couple next Amino Acid wash2->next_cycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Conclusion and Recommendations

In contrast, the use of This compound in Fmoc-SPPS is not recommended . The known lability of the Tosyl group to common coupling additives like HOBt presents a high risk of premature deprotection, which would lead to significant racemization and potential side reactions.[2] The lack of available literature and quantitative data for its use in Fmoc-SPPS further suggests that it is not a viable or reliable option for routine or challenging peptide synthesis.

For researchers, scientists, and drug development professionals, the choice is clear. To ensure the highest quality and stereochemical integrity of histidine-containing peptides, Fmoc-His(Boc)-OH is the recommended and well-validated choice.

References

A Researcher's Guide: Navigating Histidine Protection in Fmoc-SPPS - A Comparative Analysis of Fmoc-His(Dnp)-OH and Fmoc-His(Tos)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a significant challenge due to the high risk of racemization at the α-carbon. The choice of protecting group for the imidazole side chain of histidine is therefore a critical factor in ensuring the stereochemical integrity and biological activity of the final peptide. This guide provides a comprehensive comparison of two such protecting group strategies: the 2,4-dinitrophenyl (Dnp) group in Fmoc-His(Dnp)-OH and the tosyl (Tos) group in Fmoc-His(Tos)-OH.

The imidazole ring of histidine can act as an internal base, promoting the abstraction of the α-proton during the activation step of solid-phase peptide synthesis (SPPS), leading to a loss of chirality.[1][2] Protecting the imidazole nitrogen is the most effective strategy to mitigate this side reaction. This guide delves into the chemical properties, performance, and optimal applications of Fmoc-His(Dnp)-OH and this compound, providing the necessary data and protocols to make an informed decision for your peptide synthesis needs.

At a Glance: Key Differences

FeatureFmoc-His(Dnp)-OHThis compound
Primary Application Peptides requiring orthogonal cleavage of the histidine protecting group.Use in Fmoc-SPPS is not well-documented; traditionally used in Boc-SPPS.
Stability to Piperidine Partially labile; significant cleavage with standard 20% piperidine treatment.[3]Data not readily available, but presumed to be stable.
Cleavage Conditions Thiolysis (e.g., 20% thiophenol in DMF).[4]Strong acids (e.g., HF in Boc-SPPS); potential for TFA/thioanisole cleavage.[5][6]
Racemization Suppression Expected to be low due to π-nitrogen protection, but quantitative data is limited.[7]Expected to be effective, but specific data in Fmoc-SPPS is lacking.
Key Advantage Orthogonal cleavage allows for side-chain manipulation on-resin.Potentially stable to piperidine, offering a more streamlined Fmoc-SPPS workflow if a suitable cleavage method is employed.
Key Disadvantage Instability to piperidine complicates its use in standard Fmoc-SPPS protocols.[3]Lack of established protocols and stability data for Fmoc-SPPS.

In-Depth Analysis: Fmoc-His(Dnp)-OH

The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group for the imidazole side chain of histidine. Its primary advantage lies in its unique cleavage condition, which is orthogonal to the standard acid-labile cleavage of most other side-chain protecting groups used in Fmoc-SPPS.

Key Features:

  • Orthogonal Cleavage: The Dnp group is stable to the trifluoroacetic acid (TFA) cocktail used for final peptide cleavage from the resin.[6] It is selectively removed by thiolysis, typically with a solution of thiophenol.[4] This orthogonality is highly valuable for the synthesis of complex peptides where on-resin modification of the histidine side chain is desired.

  • Racemization Suppression: By protecting the π-nitrogen of the imidazole ring, the Dnp group is expected to significantly reduce racemization during coupling.[7]

  • A Major Drawback - Lability to Piperidine: A critical consideration for the use of Fmoc-His(Dnp)-OH is the partial lability of the Dnp group to the piperidine solution used for the removal of the Nα-Fmoc protecting group.[3] One study reported up to 84% cleavage of the Dnp group under standard Fmoc deprotection conditions (20% piperidine in DMF).[3] This premature deprotection can lead to undesired side reactions in subsequent synthesis steps.

When to Use Fmoc-His(Dnp)-OH:

Fmoc-His(Dnp)-OH is best suited for specific synthetic strategies where its orthogonal cleavage is a distinct advantage and the potential for premature deprotection can be managed. Such scenarios include:

  • Synthesis of cyclic peptides involving the histidine side chain.

  • On-resin labeling or modification of the histidine residue.

  • Synthesis of peptide fragments for convergent synthesis, where the Dnp group can be retained on the protected fragment.

Due to its lability to piperidine, its use in the routine synthesis of long peptides is generally not recommended.

In-Depth Analysis: this compound

The use of the tosyl (Tos) protecting group for histidine is more established in Boc-SPPS than in Fmoc-SPPS.[6] Consequently, there is a significant lack of published data regarding its performance and stability under the conditions of Fmoc chemistry.

Key Features and Considerations:

  • Cleavage Conditions: In Boc-SPPS, the Tos group is typically removed with strong acids like hydrogen fluoride (HF).[6] For Fmoc-SPPS, a TFA-based cleavage cocktail would be required. While the Tos group on arginine can be cleaved with TFA and a scavenger like thioanisole, it is unclear if this is efficient for tosyl-protected histidine.[5] The released tosyl group can also potentially lead to side reactions with sensitive residues like tryptophan.[6]

  • Racemization Suppression: As a π-nitrogen protecting group, the Tos group is anticipated to be effective in suppressing racemization. However, specific quantitative data on the extent of racemization with this compound during Fmoc-SPPS is not available.

When to Consider this compound:

Given the current lack of data, the use of this compound in Fmoc-SPPS should be approached with caution and would likely require significant optimization. It could be considered in situations where:

  • A piperidine-stable, acid-labile protecting group other than the more common Trt or Boc is desired for specific synthetic reasons.

  • The researcher is prepared to undertake the necessary optimization of coupling and cleavage conditions.

Experimental Protocols

Protocol 1: Coupling of Fmoc-His(Dnp)-OH

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Dnp)-OH (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (6 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Protocol 2: Cleavage of the Dnp Protecting Group

This protocol is for the selective removal of the Dnp group on-resin.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a solution of 20% thiophenol in DMF.

  • Cleavage Reaction: Treat the resin with the deprotection cocktail for 1-2 hours at room temperature.

  • Washing: Filter the resin and wash thoroughly with DMF to remove the cleaved Dnp group and excess reagents. The resin is now ready for further steps or final cleavage.

Visualizing the Workflow and Decision-Making Process

spsp_workflow cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Repeat for next AA final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final AA coupled start Start with Resin start->deprotection dnp_cleavage Orthogonal Dnp Cleavage (Thiophenol/DMF) final_deprotection->dnp_cleavage If Fmoc-His(Dnp)-OH used & orthogonal cleavage needed final_cleavage Final Cleavage from Resin (TFA Cocktail) final_deprotection->final_cleavage If no orthogonal cleavage needed dnp_cleavage->final_cleavage peptide Purified Peptide final_cleavage->peptide

Caption: Workflow for SPPS incorporating a step for orthogonal Dnp cleavage.

histidine_decision start Need to incorporate Histidine in Fmoc-SPPS question1 Is racemization a major concern? start->question1 use_pi_protected Use π-protected His (e.g., Fmoc-His(Boc)-OH) question1->use_pi_protected Yes use_trt Use Fmoc-His(Trt)-OH (Standard, but higher racemization risk) question1->use_trt No question2 Is on-resin side-chain modification required? question2->use_pi_protected No use_dnp Use Fmoc-His(Dnp)-OH (Manage piperidine lability) question2->use_dnp Yes use_tos Consider this compound (Requires optimization) question2->use_tos Potentially, if orthogonal cleavage is not thiolysis use_pi_protected->question2

Caption: Decision tree for selecting a histidine protecting group in Fmoc-SPPS.

Conclusion

The choice between Fmoc-His(Dnp)-OH and this compound is not straightforward and depends heavily on the specific requirements of the peptide synthesis.

Fmoc-His(Dnp)-OH offers the distinct advantage of orthogonal cleavage, making it a valuable tool for complex peptide synthesis strategies involving on-resin modifications. However, its significant lability to piperidine is a major drawback that limits its use in routine, lengthy peptide syntheses.

This compound remains a largely unexplored option in the context of Fmoc-SPPS. While it is presumed to be stable to piperidine, the lack of established protocols for its use and cleavage, as well as the absence of racemization data, means that its application would require considerable preliminary investigation.

For routine syntheses where racemization is a concern, other π-protected histidine derivatives, such as Fmoc-His(Boc)-OH, for which there is a wealth of performance data, are generally recommended. The selection of the appropriate histidine protecting group is a critical step in peptide synthesis, and a thorough understanding of the properties of each option is essential for a successful outcome.

References

A Comparative Guide to the Purity Assessment of Synthetic Peptides with His(Tos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides presents unique challenges due to the reactivity of its imidazole side chain, which can lead to side reactions and impurities that compromise the final product's purity, yield, and biological activity. The choice of a suitable protecting group for the histidine side chain is therefore a critical parameter in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the performance of tosyl-protected histidine, His(Tos), with other commonly used histidine protecting groups in Boc-SPPS, supported by experimental data and detailed analytical protocols.

Performance Comparison of Histidine Protecting Groups in Boc-SPPS

The selection of a side-chain protecting group for histidine in tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis is a trade-off between the suppression of racemization, stability during synthesis, ease of deprotection, and cost. The following table summarizes the key characteristics of common Boc-protected histidine derivatives.

DerivativeProtecting GroupKey AdvantagesKey DisadvantagesRacemization Potential
Boc-His(Tos)-OH p-Toluenesulfonyl (Tos) Robust protection.Can be labile to HOBt used in coupling reactions. Released tosyl group can modify tryptophan residues.[1]Moderate[2]
Boc-His(Boc)-OHtert-Butoxycarbonyl (Boc)Side-chain Boc group is labile to final HF cleavage.[3]The side-chain Boc group can be prematurely removed during the repetitive TFA deprotection steps of the Nα-Boc group, especially in longer peptides.[3]Moderate[2]
Boc-His(Dnp)-OH2,4-Dinitrophenyl (Dnp)The electron-withdrawing Dnp group effectively suppresses racemization. It is stable to the acidic conditions of Boc-SPPS.[3]Requires a separate thiolysis step for deprotection prior to final cleavage.[3]Low[4]
Boc-His(Bom)-OHBenzyloxymethyl (Bom)π-Nitrogen protection is highly effective at suppressing racemization by blocking the intramolecular base catalysis mechanism.[2]Higher cost due to more complex synthesis. Cleavage with strong acids (HF) can release formaldehyde, requiring specific scavengers.[2]Very Low[1]

Experimental Protocols

Accurate assessment of peptide purity requires a combination of analytical techniques. Below are detailed protocols for the key experiments used to characterize synthetic peptides containing histidine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed for the analysis of the crude peptide after cleavage from the resin to assess its purity and identify the main product.[3]

Sample Preparation:

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.[3]

HPLC System and Conditions:

  • System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 214 nm and 280 nm.[3]

  • Data Analysis: Integrate the peak areas of the resulting chromatogram. Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

This protocol is for confirming the molecular weight of the synthesized peptide.

Sample Preparation:

  • Dilute the crude or purified peptide solution prepared for HPLC analysis to a final concentration of approximately 0.1 mg/mL in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

Mass Spectrometry System and Conditions:

  • System: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Data Analysis: Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of the target peptide. Analyze the isotopic distribution to further confirm the elemental composition.

Amino Acid Analysis (AAA) for Peptide Quantification

This protocol determines the net peptide content by quantifying the constituent amino acids after acid hydrolysis.[6]

Sample Hydrolysis:

  • Place a precisely weighed amount of the lyophilized peptide (approximately 500 µg) into a hydrolysis tube.[6]

  • Add 200 µL of 6 N hydrochloric acid containing 0.1% to 1.0% phenol.[6]

  • Seal the tube under vacuum and heat at 110°C for 24 hours.[7]

  • After hydrolysis, open the tube and evaporate the acid under a vacuum.

Amino Acid Analysis:

  • Re-dissolve the hydrolyzed amino acid mixture in a sample loading buffer.

  • Separate the amino acids using ion-exchange chromatography.

  • Derivatize the eluted amino acids post-column with ninhydrin.[8]

  • Detect the derivatized amino acids at 570 nm (and 440 nm for proline).[8]

  • Quantify each amino acid by comparing its peak area to that of a known standard. The net peptide content is calculated from the sum of the quantified amino acids relative to the initial sample weight.

Visualizing Workflows and Relationships

To better illustrate the processes involved in peptide purity assessment and the rationale behind protecting group selection, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment SPPS Boc-SPPS with His(Tos) Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation Crude_Peptide Crude Peptide Sample Precipitation->Crude_Peptide HPLC RP-HPLC Analysis (Purity) Crude_Peptide->HPLC MS Mass Spectrometry (Identity) Crude_Peptide->MS AAA Amino Acid Analysis (Net Content) Crude_Peptide->AAA Purity_Report Purity_Report HPLC->Purity_Report Purity Report (%) Identity_Confirmation Identity_Confirmation MS->Identity_Confirmation Identity Confirmed Net_Peptide_Content Net_Peptide_Content AAA->Net_Peptide_Content Net Peptide Content (%)

Experimental workflow for purity assessment.

Potential side reactions of His(Tos).

References

A Comparative Guide to the NMR Characterization of Protected Histidine Derivatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of Nα-Fmoc-Nτ-tosyl-L-histidine (Fmoc-His(Tos)-OH) and a common alternative, Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH). Understanding the distinct NMR spectral features of these protected amino acid derivatives is crucial for verifying their structure and purity, ensuring the successful synthesis of high-quality peptides. While experimental data for Fmoc-His(Trt)-OH is readily available, this guide also presents predicted chemical shifts for this compound based on characteristic values for the tosyl group, offering a valuable reference for researchers.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the experimental ¹H and ¹³C NMR data for Fmoc-His(Trt)-OH and the predicted ¹H and ¹³C NMR data for this compound. These values are essential for the structural verification of these compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Assignment Fmoc-His(Trt)-OH (Experimental) This compound (Predicted)
Histidine Residue
α-CH4.12 (dd)~4.2-4.4
β-CH₂2.79 (m), 3.18 (m)~2.9-3.2
Imidazole C2-HNot specified~7.8-8.0
Imidazole C4(5)-HNot specified~7.2-7.4
Fmoc Group
CH₂4.31 (d)~4.3-4.5
CH4.18 (t)~4.2-4.4
Aromatic CH7.29-7.75 (m)7.3-7.8
Protecting Group
Trityl Aromatic CHNot specifiedN/A
Tosyl Aromatic CHN/A~7.3 (d), ~7.8 (d)
Tosyl CH₃N/A~2.4 (s)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Assignment Fmoc-His(Trt)-OH (Experimental) This compound (Predicted)
Histidine Residue
C=O (acid)176.9~175-177
α-C55.7~55-57
β-CNot specified~28-30
Imidazole C2Not specified~135-137
Imidazole C4Not specified~130-132
Imidazole C5Not specified~117-119
Fmoc Group
C=O (carbamate)158.7~156-158
CH₂68.1~67-69
CH48.5~47-49
Aromatic Cq145.3, 145.5, 142.7~141-145
Aromatic CH121.0, 126.4, 128.3, 128.9~120-130
Protecting Group
Trityl CqNot specifiedN/A
Trityl Aromatic CHNot specifiedN/A
Tosyl Cq (S-C)N/A~145
Tosyl Cq (CH₃-C)N/A~135
Tosyl Aromatic CHN/A~127, ~130
Tosyl CH₃N/A~21

Experimental Protocols

The following are generalized protocols for acquiring NMR spectra for Fmoc-protected amino acids. Specific parameters may need to be optimized based on the instrument and sample.

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMF-d₇) in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on a 75 or 100 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

  • Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the solvent peak.

Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the NMR characterization of a protected amino acid like this compound.

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process reference Reference to Solvent Peak process->reference assign Assign Signals reference->assign compare Compare with Reference Data assign->compare verify Structural Verification & Purity Assessment compare->verify

NMR Characterization Workflow

This logical flow begins with the careful preparation of the NMR sample, followed by the acquisition of both proton and carbon NMR data. The subsequent data processing and analysis are critical for the accurate assignment of spectral signals. The final step involves comparing the experimental data with known reference values to confirm the chemical structure and assess the purity of the compound.

A Comparative Guide to Histidine Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of an appropriate protecting group for the histidine side chain is a critical decision that profoundly influences the efficiency, purity, and yield of the final product.[1] The unique imidazole ring of histidine presents significant challenges, including a high propensity for racemization and susceptibility to side-chain acylation.[1] This guide provides an objective comparison of commonly employed histidine protecting groups, supported by experimental data, to facilitate an informed selection process for Solid-Phase Peptide Synthesis (SPPS).

The primary challenge with histidine is the basicity of its imidazole side chain, which can catalyze the epimerization of the activated amino acid, compromising the stereochemical integrity of the resulting peptide.[1] Effective protection of the imidazole side chain is therefore paramount. The choice of a protecting group is primarily dictated by the synthetic strategy—most notably Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) SPPS—and the specific requirements of the target peptide.[1]

Performance Comparison of Histidine Protecting Groups

The efficacy of a protecting group is evaluated based on its ability to prevent racemization, its stability throughout the synthetic cycles, and the ease and efficiency of its removal.[1] The following tables summarize the performance of common histidine side-chain protecting groups.

For Fmoc-Based SPPS
Protecting GroupKey AdvantagesKey DisadvantagesRacemization Potential
Trityl (Trt) Cost-effective, widely available, and compatible with standard protocols.[2][3]Highly prone to racemization, especially with base-mediated activation and at elevated temperatures.[2][3]High
tert-Butoxycarbonyl (Boc) Significantly reduces racemization, particularly in microwave-assisted SPPS.[2] Good solution stability.[2]The Boc group is acid-labile and may not be suitable for all orthogonal protection schemes.[2]Low
Benzyloxymethyl (Bom) Highly effective at preventing racemization by physically blocking the nitrogen atom responsible for catalyzing the process.[3]Can be more costly.[3][4]Very Low
t-Butoxymethyl (Bum) Effective at preventing racemization.[2][3]Sluggish deprotection of the Bum group can be an issue.[2]Low
4-Methoxytrityl (Mmt) Offers slightly different acid lability compared to Trt, which can be advantageous in specific synthetic strategies.[5]Similar to Trt, it is prone to causing racemization.[4][5]High
For Boc-Based SPPS
Protecting GroupKey AdvantagesKey DisadvantagesRacemization Potential
2,4-Dinitrophenyl (Dnp) Provides robust and orthogonal protection. The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, suppressing racemization.[1][3]Requires a separate thiolysis step for removal.[1][3]Low
Tosyl (Tos) A more traditional and cost-effective option.[1][3]More prone to racemization compared to more modern alternatives.[3] Can be removed by HOBt, which is often present in coupling reactions.[4]Moderate
Benzyl (Bzl) A traditional protecting group.[3]Generally more prone to racemization compared to newer alternatives.[3]High
Benzyloxymethyl (Bom) Very effective in suppressing racemization.[4]More difficult to prepare and hence more costly.[4]Very Low

Quantitative Data on Racemization

The degree of racemization is highly dependent on the protecting group employed, the coupling reagents, activation times, and temperature. The following table summarizes quantitative data on the percentage of D-histidine formation for various protected histidine derivatives.

Protected HistidineCoupling Conditions% D-His Formation
Fmoc-His(Trt)-OHDIC/HOBt4.0%
Fmoc-His(Boc)-OHDIC/HOBt<1.0%
Fmoc-His(Bom)-OHDIC/HOBtNot detected
Fmoc-His(Bum)-OHDIC/HOBt<1.0%

Data is representative and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the introduction, use in SPPS, and removal of key histidine protecting groups are provided below.

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of a Protected Histidine Residue

This protocol is a representative synthesis and may require optimization based on the specific peptide sequence and instrumentation.[2]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes at room temperature with agitation.

    • Drain the solution and repeat the piperidine treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected histidine (e.g., Fmoc-His(Trt)-OH, 3 equivalents) and a coupling agent (e.g., HCTU, 3 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Global Deprotection (for Trt, Boc, Bum, Mmt)
  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Removal of the Dnp Group

This protocol describes the nucleophilic removal of the Dnp group.[1]

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.

  • Deprotection Reaction: Treat the resin with the deprotection solution for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.

Visualizing the SPPS Workflow

The following diagram illustrates the general workflow of an Fmoc-SPPS cycle, highlighting the key steps of deprotection and coupling where the choice of protecting group is critical.

SPPS_Workflow Start Start: Resin with N-Fmoc Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-His(PG)-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Synthesis Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Step Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow of an Fmoc-SPPS cycle.

Conclusion

The strategic selection of a histidine protecting group is a critical determinant of success in peptide synthesis.[1] For routine Fmoc-SPPS where racemization is not a primary concern, the cost-effective and widely used Fmoc-His(Trt)-OH is a suitable choice.[1] However, in instances where racemization is likely, such as with prolonged coupling times or the synthesis of long and complex peptides, the use of π-nitrogen protected derivatives like Fmoc-His(Boc)-OH or Fmoc-His(Bom)-OH is highly recommended due to their superior ability to maintain stereochemical integrity.[1][2] In the context of Boc-SPPS, Boc-His(Dnp)-OH provides a robust and orthogonal protection strategy.[1] By carefully considering the experimental data and protocols presented in this guide, researchers can make a more informed decision on the optimal histidine protecting group for their specific synthetic needs, ultimately leading to more efficient and successful peptide synthesis campaigns.

References

Validating His(Tos) Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the precise confirmation of modified amino acid incorporation is paramount. This guide provides an objective comparison of Edman degradation and mass spectrometry for the validation of N-tosyl-histidine (His(Tos)) incorporation, offering a detailed examination of their respective methodologies, performance characteristics, and supporting data.

The introduction of modified amino acids, such as His(Tos), into peptide sequences is a critical strategy in drug discovery and development to enhance stability, modulate activity, and optimize pharmacokinetic properties. The tosyl (Tos) group, a bulky and acid-labile protecting group for the imidazole side chain of histidine, presents a unique analytical challenge. Rigorous validation of its successful and site-specific incorporation is a critical quality control step. This guide explores the utility of the classical Edman degradation method and the modern powerhouse of mass spectrometry for this purpose.

Performance Comparison at a Glance

The choice between Edman degradation and mass spectrometry for validating His(Tos) incorporation hinges on a variety of factors, including the need for N-terminal sequence confirmation, sample purity, throughput requirements, and the desired level of structural detail.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Primary Application N-terminal sequencing of purified peptides.[1][2]High-throughput identification, quantification, and characterization of peptides and post-translational modifications (PTMs) in complex mixtures.[1][2][3][4]
Confirmation of His(Tos) Potentially challenging due to the acid-lability of the Tosyl group.Direct mass determination of the His(Tos) residue within the peptide sequence.
Sample Requirement High purity (>90%) single peptide sequence.[1][3]Can analyze complex mixtures.[1][3]
Sensitivity Picomole to nanomole range.[5]Femtomole to attomole range.[3]
Throughput Low, sequential analysis.[1]High, suitable for automated analysis of multiple samples.[4]
Data Interpretation Direct identification of PTH-amino acid by chromatography.Database searching or de novo sequencing of fragmentation spectra.
Limitations Blocked N-terminus prevents sequencing. Difficulty with certain modified amino acids.[5][6]May not distinguish isobaric residues without high-resolution MS. Fragmentation can be influenced by the modification.

Edman Degradation: The Sequential Approach

Edman degradation is a well-established chemical method for determining the amino acid sequence of a peptide from its N-terminus.[5] The process involves a stepwise removal and identification of the N-terminal amino acid residue.

Experimental Workflow

The Edman degradation workflow consists of three main steps that are repeated cyclically:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).

  • Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide chain under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a thiazolinone derivative and the shortened peptide.

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, usually high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.[7][8]

Edman_Degradation_Workflow cluster_cycle Edman Cycle Peptide Peptide (n) Coupling Coupling (PITC, Base) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage (TFA) PTC_Peptide->Cleavage Short_Peptide Peptide (n-1) Cleavage->Short_Peptide Recycles Thiazolinone Thiazolinone Derivative Cleavage->Thiazolinone Conversion Conversion (Aqueous Acid) Thiazolinone->Conversion PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC HPLC Analysis PTH_AA->HPLC MS_Workflow Peptide_Mixture Peptide Sample LC LC Separation Peptide_Mixture->LC Ionization Ionization (ESI) LC->Ionization MS1 MS1 Analysis (Intact Mass) Ionization->MS1 Fragmentation MS2 Fragmentation (CID) MS1->Fragmentation Data_Analysis Data Analysis (Sequence ID) Fragmentation->Data_Analysis

References

A Researcher's Guide to Coupling Reagents for Fmoc-His(Tos)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of histidine into peptide sequences is a critical step in the synthesis of many therapeutic and research-grade peptides. However, the unique imidazole side chain of histidine presents a significant challenge due to its susceptibility to racemization during the coupling process in Solid-Phase Peptide Synthesis (SPPS). The choice of both the side-chain protecting group and the coupling reagent is paramount to preserving the stereochemical integrity and achieving high purity of the final peptide. This guide provides a comparative analysis of the performance of various coupling reagents with Nα-Fmoc-Nim-tosyl-L-histidine (Fmoc-His(Tos)-OH).

While direct, quantitative head-to-head comparisons of coupling reagents specifically for this compound are not extensively available in the literature, this guide leverages data from analogous histidine derivatives and the established reactivity of common coupling reagents to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for this compound should be guided by the dual objectives of maximizing coupling efficiency and minimizing racemization. The tosyl (Tos) protecting group on the imidazole nitrogen helps to reduce the basicity of the imidazole ring, thereby mitigating its catalytic effect on racemization. However, the choice of activating agent remains a crucial factor.

The following table summarizes the expected performance of common coupling reagents with this compound based on their known reactivity and performance with other racemization-prone amino acids.

Coupling ReagentReagent TypeRelative ReactivityRacemization PotentialKey Considerations
HATU Aminium/Uronium SaltVery HighLowGenerally considered one of the most effective reagents for difficult couplings and minimizing racemization due to the formation of a highly reactive OAt-ester.[1][2]
HBTU Aminium/Uronium SaltHighModerateA widely used and effective coupling reagent, though generally considered to have a slightly higher potential for racemization compared to HATU, especially in challenging sequences.[1]
TBTU Aminium/Uronium SaltHighModerateSimilar in performance to HBTU, offering efficient coupling. Careful control of reaction conditions is necessary to minimize racemization.
DIC/HOBt Carbodiimide/AdditiveModerateModerate to HighA cost-effective option. The in-situ formation of the HOBt-ester can be slower, potentially increasing the risk of racemization for sensitive amino acids like histidine.[3]
DEPBT Phosphonium SaltHighVery LowReported to be a superior coupling reagent for racemization-prone histidine derivatives, such as Fmoc-His(Trt)-OH, due to its mechanism that avoids direct activation of the amino acid carboxyl group by a strong base.[4][5]

Note: The performance of each coupling reagent can be influenced by factors such as the solvent, base used, temperature, and the specific peptide sequence.

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound, comparing the use of different classes of coupling reagents.

General Preparatory Steps:
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Agitate the mixture for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts. A Kaiser test can be performed to confirm the presence of free primary amines.

Protocol 1: Coupling using HATU
  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Completion Check: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.

Protocol 2: Coupling using HBTU/TBTU
  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), HBTU or TBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow for a brief pre-activation of 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-3 hours.

  • Washing and Completion Check: Follow the same procedure as described in Protocol 1.

Protocol 3: Coupling using DIC/HOBt
  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry. Agitate the mixture at room temperature for 2-4 hours.

  • Washing and Completion Check: Follow the same procedure as described in Protocol 1.

Visualizing the Experimental Workflow

To objectively compare the performance of different coupling reagents, a systematic experimental workflow is essential. The following diagram, generated using Graphviz, illustrates a logical sequence of steps for such a comparative study.

G cluster_prep Resin Preparation cluster_coupling Parallel Coupling with Different Reagents cluster_hatu HATU cluster_hbtu HBTU cluster_dic DIC/HOBt cluster_analysis Analysis start Start with Solid Support Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 kaiser1 Kaiser Test (Confirm Free Amine) wash1->kaiser1 activate_hatu Activate this compound with HATU/DIPEA kaiser1->activate_hatu activate_hbtu Activate this compound with HBTU/DIPEA kaiser1->activate_hbtu activate_dic Couple this compound with DIC/HOBt kaiser1->activate_dic couple_hatu Couple to Resin activate_hatu->couple_hatu wash_hatu Wash Resin couple_hatu->wash_hatu kaiser_hatu Kaiser Test wash_hatu->kaiser_hatu cleave Cleavage from Resin and Deprotection kaiser_hatu->cleave couple_hbtu Couple to Resin activate_hbtu->couple_hbtu wash_hbtu Wash Resin couple_hbtu->wash_hbtu kaiser_hbtu Kaiser Test wash_hbtu->kaiser_hbtu kaiser_hbtu->cleave wash_dic Wash Resin activate_dic->wash_dic kaiser_dic Kaiser Test wash_dic->kaiser_dic kaiser_dic->cleave purify Purify Peptide (e.g., RP-HPLC) cleave->purify analyze Analyze Purity and Racemization (e.g., Chiral HPLC, LC-MS) purify->analyze compare Compare Coupling Efficiency and Racemization Levels analyze->compare

Caption: Workflow for comparing coupling reagent performance.

References

Safety Operating Guide

Proper Disposal of Fmoc-His(Tos)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-His(Tos)-OH, a key reagent in peptide synthesis. Adherence to these protocols is essential for maintaining a safe working environment and complying with hazardous waste regulations.

Immediate Safety and Handling Protocols

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: When handling the solid powder, work in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of fine particles.

Step-by-Step Disposal Procedures

All waste containing this compound, including the pure compound, contaminated materials, and solutions, must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Disposal of Solid this compound Waste

This category includes unused, expired, or contaminated solid this compound.

  • Segregation: Keep solid this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Packaging: Place the solid waste in a clearly labeled, sealable container. If the original container is in good condition, it is an ideal choice for disposal.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.

Disposal of Liquid Waste Containing this compound

This includes leftover reaction mixtures and solvent rinses from glassware.

  • Collection: Collect all liquid waste containing this compound in a labeled, leak-proof, and chemically compatible container.

  • Segregation: Do not mix solvent waste with aqueous waste. Keep halogenated and non-halogenated solvent waste in separate containers.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) present, and the approximate concentration.

  • Storage and Disposal: Store the container in a designated hazardous waste accumulation area and follow your institution's procedures for chemical waste disposal.

Disposal of Contaminated Labware and PPE

Disposable items that have come into contact with this compound are considered contaminated solid waste.

  • Collection: Place all contaminated items, such as gloves, weighing paper, and pipette tips, into a designated, labeled container or a durable, leak-proof plastic bag.

  • Labeling: Label the container or bag as "Hazardous Waste" and specify the contaminant (e.g., "Solid waste contaminated with this compound").

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, and if it is safe to do so, prevent the spill from spreading using an inert absorbent material.

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • Liquid Spills: Absorb the spill with an inert material and place it in a sealed container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.

Chemical and Physical Properties

While specific data for this compound is limited, the following table provides general information for related Fmoc-protected histidine derivatives.

PropertyValue
Appearance Typically a white to off-white powder or crystalline solid.[1]
Solubility Generally soluble in organic solvents like DMF, DMSO, and NMP.[1]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light. Recommended storage at 2-8°C.[1]

Note: These properties are for similar compounds and should be used as a general guideline. Always refer to the supplier's specific information for the material you are using.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Segregation & Collection cluster_2 Packaging & Labeling cluster_3 Final Disposal A Solid Waste (Unused/Contaminated) D Segregate Solid Waste A->D B Liquid Waste (Solutions/Rinses) E Segregate Liquid Waste (Aqueous vs. Solvent) B->E C Contaminated PPE & Labware F Collect Contaminated Solids C->F G Seal in Labeled Hazardous Waste Container D->G H Seal in Labeled Hazardous Waste Container E->H I Seal in Labeled Hazardous Waste Bag/Container F->I J Dispose via Institutional EHS / Certified Vendor G->J H->J I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Fmoc-His(Tos)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Fmoc-His(Tos)-OH, a key building block in peptide synthesis.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, it is prudent to handle it as a potentially hazardous substance. The primary risks associated with powdered amino acid derivatives include irritation upon contact with the skin, eyes, and respiratory tract. Based on information for similar Fmoc-protected amino acids, the potential hazards are as follows:

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2][3][4]Prevents skin contact with the chemical. Double-gloving is recommended for concentrated solutions.[4]
Body Protection A standard laboratory coat.[1][2][3][4]Protects skin and clothing from contamination.
Respiratory Protection A respirator or dust mask is necessary when working with the lyophilized powder to avoid inhalation.[2][3][4]Minimizes inhalation of fine particles. Work should be conducted in a certified chemical fume hood.[2][4][5]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound ensures safety and preserves the quality of the reagent.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

2. Weighing and Preparation of Solutions:

  • Before beginning, thoroughly wash your hands and put on the required PPE.[4]

  • Sanitize your work area, preferably within a chemical fume hood.[4]

  • Allow the sealed vial of this compound to warm to room temperature before opening to prevent moisture condensation.[4]

  • Perform all weighing and handling of the solid material in a chemical fume hood to avoid inhalation of dust.[2]

  • Use anti-static weighing paper or a compatible container to prevent the dispersal of the powder.[2]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]

3. During Chemical Synthesis:

  • Handle all solutions containing this compound within a fume hood.[2]

  • Ensure all reaction vessels are properly labeled and securely capped when not in use.[2]

  • In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is crucial for laboratory safety and environmental compliance. Never dispose of this chemical down the drain.[4]

1. Solid Waste:

  • Unused/Expired/Contaminated Solid: Collect in a clearly labeled, sealed container and dispose of as hazardous chemical waste.[1] The original container is ideal if it is in good condition.[1] The label should include "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]

  • Contaminated Consumables: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats) must be collected in a designated hazardous chemical waste container.[1][4]

2. Liquid Waste:

  • Unused/Expired Solutions: Collect in a labeled hazardous waste container.[4]

  • Solvent Waste: Collect solvent waste from reactions or rinsing in a labeled hazardous waste container appropriate for the solvent used (e.g., halogenated or non-halogenated).[2] Do not mix incompatible waste streams.[2]

  • Aqueous Waste: Neutralize if acidic or basic and collect as hazardous aqueous waste.[2]

3. Decontamination and Final Disposal:

  • Glassware Decontamination: Rinse glassware with a suitable organic solvent (e.g., DMF, methanol) to remove residual this compound.[2] Collect the solvent rinse as hazardous waste.[2] Then, wash the glassware with soap and water.[2]

  • Storage and Disposal: Store all sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1][3] Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[1][3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_ppe Don PPE: Lab Coat, Gloves, Goggles prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_reagent Equilibrate Reagent to Room Temp prep_hood->prep_reagent weigh Weigh Solid this compound prep_reagent->weigh dissolve Prepare Solution weigh->dissolve react Perform Chemical Reaction dissolve->react solid_waste Collect Solid Waste react->solid_waste liquid_waste Collect Liquid Waste react->liquid_waste decontaminate Decontaminate Glassware react->decontaminate dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose decontaminate->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.